Fulvestrant 3-Sulfate Sodium Salt
Description
Properties
IUPAC Name |
sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H47F5O6S2.Na/c1-30-17-15-26-25-12-11-24(43-45(40,41)42)21-23(25)20-22(29(26)27(30)13-14-28(30)38)10-7-5-3-2-4-6-8-18-44(39)19-9-16-31(33,34)32(35,36)37;/h11-12,21-22,26-29,38H,2-10,13-20H2,1H3,(H,40,41,42);/q;+1/p-1/t22-,26-,27+,28+,29-,30+,44?;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VASLFPWNDJLPFT-QPCOUQCRSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)C(CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)[C@@H](CC4=C3C=CC(=C4)OS(=O)(=O)[O-])CCCCCCCCCS(=O)CCCC(C(F)(F)F)(F)F.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H46F5NaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70635787 | |
| Record name | Fulvestrant 3-Sulfate Sodium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
708.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
403656-83-7 | |
| Record name | Fulvestrant 3-Sulfate Sodium Salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70635787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Chemical Structure of Fulvestrant 3-Sulfate Sodium Salt
Introduction
Fulvestrant is a pivotal therapeutic agent in the management of hormone receptor-positive breast cancer. Its mechanism as a selective estrogen receptor degrader (SERD) involves binding to the estrogen receptor (ER) and promoting its degradation, thereby ablating estrogen-mediated growth signaling.[1][2] Like many xenobiotics, Fulvestrant undergoes extensive metabolism in the body, primarily in the liver, to facilitate its excretion.[3][4] This metabolic process generates various derivatives, among which sulfated conjugates are significant.
This technical guide provides an in-depth examination of the chemical structure of Fulvestrant 3-Sulfate Sodium Salt, a principal metabolite of Fulvestrant. We will dissect its molecular architecture, the biochemical pathways leading to its formation, the analytical techniques essential for its characterization, and its overall significance in the pharmacology and pharmacokinetics of Fulvestrant. This document is intended for researchers, chemists, and drug development professionals who require a detailed understanding of this specific molecular entity.
Part 1: Molecular Architecture and Physicochemical Profile
The structure of this compound is best understood by first examining its parent compound, Fulvestrant.
The Fulvestrant Backbone
Fulvestrant is a steroidal antiestrogen derived from estradiol.[4] Its structure is defined by three key features:
-
Estradiol Core: A classic four-ring steroid nucleus (cyclopentanoperhydrophenanthrene).
-
Phenolic A-Ring: The A-ring is aromatic and possesses a hydroxyl group at the C3 position, which is critical for its interaction with the estrogen receptor and is also the primary site for metabolic conjugation.
-
7α-Alkylsulfinyl Side Chain: A long, unique side chain at the 7α position: 7α-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]. This chain is crucial for its distinct SERD activity, sterically hindering the receptor's conformational changes required for activation and marking it for proteasomal degradation.[2]
Figure 1: Chemical Structure of Fulvestrant.
Structural Elucidation of this compound
This compound is the product of a Phase II metabolic reaction where a sulfate group is conjugated to the parent molecule.
-
Site of Sulfation: The conjugation occurs at the phenolic hydroxyl group at the C3 position of the steroid's A-ring. This is a common metabolic fate for phenolic compounds. The addition of the sulfate moiety (-SO₃⁻) dramatically increases the molecule's polarity and water solubility.[5]
-
Formation of the Sodium Salt: The sulfate group is acidic and exists as an anion at physiological pH. In the isolated form, it is stabilized by a counter-ion, in this case, sodium (Na⁺), forming an ionic bond.
The systematic IUPAC name for this metabolite is sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate .[6]
Figure 2: Chemical Structure of this compound.
Physicochemical Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| IUPAC Name | sodium;[(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate | [6] |
| Synonyms | (7α,17β)- 7-[9-[(4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol 3-(Hydrogen Sulfate) Monosodium Salt | [6] |
| CAS Number | 403656-83-7 | [6] |
| Molecular Formula | C₃₂H₄₆F₅NaO₆S₂ | [6] |
| Molecular Weight | 708.8 g/mol (Calculated from formula) |
Part 2: Synthesis and Structural Characterization
While this compound can be chemically synthesized for use as a reference standard in analytical studies, its primary origin is as a product of biotransformation.
Biotransformation Pathway: Hepatic Sulfation
The formation of Fulvestrant 3-Sulfate is a classic example of Phase II drug metabolism, which serves to detoxify and facilitate the elimination of compounds.
-
Causality: The parent Fulvestrant molecule is highly lipophilic, enabling it to cross cell membranes to reach the intracellular estrogen receptor. However, this same property would lead to its accumulation in fatty tissues and hinder its clearance. The body's metabolic machinery addresses this by adding a highly polar, negatively charged sulfate group.
-
Enzymatic Process: This reaction is catalyzed by a family of enzymes known as sulfotransferases (SULTs), which are abundant in the liver.[5] Specifically, cytosolic SULT enzymes transfer a sulfonate group from the universal donor, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of Fulvestrant.
Caption: Metabolic conversion of Fulvestrant to its 3-Sulfate conjugate.
Analytical Characterization Workflow
Confirming the identity and structure of a drug metabolite is a cornerstone of pharmacokinetic studies. A multi-faceted analytical approach is required, with mass spectrometry being the central technique.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for metabolite identification and quantification in biological matrices.[7]
-
Chromatography: Reversed-phase HPLC separates Fulvestrant from its more polar metabolites. Fulvestrant 3-Sulfate, being significantly more hydrophilic, will have a much shorter retention time than the parent drug.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) provides an accurate mass measurement, allowing for the determination of the elemental formula (C₃₂H₄₆F₅NaO₆S₂). Tandem MS (MS/MS) involves fragmenting the molecule and analyzing the resulting pieces. A characteristic fragmentation pattern for sulfated steroids is the neutral loss of SO₃ (80 Da) or the detection of the HSO₄⁻ fragment ion (m/z 97), which provides definitive evidence of a sulfate conjugate.[8]
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While MS is excellent for identification, NMR is the definitive technique for unambiguous structural elucidation, particularly for pinpointing the exact location of the sulfate group. By comparing the ¹H and ¹³C NMR spectra of Fulvestrant with its 3-Sulfate metabolite, scientists can observe specific chemical shifts in the signals corresponding to the protons and carbons on the aromatic A-ring, confirming that C3 is the site of modification.
The following is a self-validating protocol to identify Fulvestrant 3-Sulfate from a reaction mixture containing human liver S9 fractions.
-
Incubation:
-
Prepare a reaction mixture containing human liver S9 fraction (a source of metabolic enzymes), Fulvestrant, and the PAPS co-factor in a suitable buffer.
-
Causality: This setup mimics the in vivo metabolic environment of the liver.
-
Run a negative control reaction without PAPS. The absence of the metabolite in the control validates that its formation is PAPS-dependent.
-
-
Sample Preparation:
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile) to precipitate proteins and stop enzymatic activity.
-
Centrifuge to pellet the precipitated protein and collect the supernatant containing the drug and its metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant onto a C18 reversed-phase HPLC column.
-
Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid).
-
Analyze the eluent using a tandem mass spectrometer operating in negative ion mode to detect the sulfated anion.
-
Monitor for the specific mass transition corresponding to the fragmentation of the Fulvestrant 3-Sulfate precursor ion into a characteristic product ion.
-
-
Data Validation:
-
Compare the retention time and the MS/MS fragmentation pattern of the detected metabolite with those of a certified this compound reference standard. A perfect match confirms the identity.
-
Caption: Workflow for the characterization of Fulvestrant 3-Sulfate.
Part 3: Biological and Pharmacological Relevance
Understanding the structure of Fulvestrant 3-Sulfate is not merely an academic exercise; it is fundamental to comprehending the drug's overall clinical behavior.
Impact on Pharmacokinetics and Bioavailability
The conversion to Fulvestrant 3-Sulfate is a dominant event in the drug's pharmacokinetic profile.
-
Clearance Mechanism: Sulfation, along with glucuronidation at the same C3 position, represents the primary pathways for the inactivation and clearance of Fulvestrant.[5] The resulting highly water-soluble metabolite is readily eliminated from the body, primarily through the feces via biliary excretion.[1][3]
-
Oral Bioavailability: This extensive and rapid Phase II metabolism at the 3-position is a key reason for Fulvestrant's extremely low oral bioavailability.[5] If administered orally, the drug would be subject to significant first-pass metabolism in the gut wall and liver, converting it into inactive sulfates and glucuronides before it could reach systemic circulation. This necessitates its formulation as a long-acting intramuscular injection to bypass the gastrointestinal tract and liver, allowing the parent drug to be absorbed slowly and maintain therapeutic concentrations.[3]
Pharmacological Activity Profile
Metabolites are always assessed for their own pharmacological activity or potential toxicity.
-
Activity: Studies have shown that the metabolites of Fulvestrant, including the sulfated conjugates, are either significantly less active or completely inactive as estrogen receptor antagonists compared to the parent compound.[4][9]
-
Structural Rationale: The large, bulky, and negatively charged sulfate group at the 3-position sterically and electrostatically prevents the molecule from properly fitting into the ligand-binding pocket of the estrogen receptor. This hydroxyl group is a critical hydrogen bond donor for high-affinity ER binding, and its modification to a sulfate ester abrogates this essential interaction. Therefore, Fulvestrant 3-Sulfate does not contribute to the therapeutic effect of the drug.
Conclusion
This compound is a structurally distinct entity from its parent drug, characterized by the addition of a sodium sulfate group at the C3 position of the steroid's phenolic A-ring. This modification, occurring via enzymatic sulfation in the liver, is not a trivial structural change. It fundamentally alters the molecule's physicochemical properties, transforming it from a lipophilic, active drug into a hydrophilic, inactive metabolite primed for excretion. A thorough understanding of this structure, achieved through advanced analytical techniques like LC-MS/MS and NMR, is indispensable for a complete picture of Fulvestrant's metabolism, pharmacokinetics, and the clinical rationale behind its mode of administration.
References
-
Title: Fulvestrant: uses, dosing, warnings, adverse events, interactions - Oncology News Central Source: Oncology News Central URL: [Link]
-
Title: Fulvestrant | C32H47F5O3S | CID 104741 Source: PubChem - NIH URL: [Link]
-
Title: Fulvestrant - Wikipedia Source: Wikipedia URL: [Link]
-
Title: FULVESTRANT Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: Gpatindia URL: [Link]
-
Title: Fulvestrant | Drug Information, Uses, Side Effects, Chemistry Source: PharmaCompass.com URL: [Link]
-
Title: this compound Source: BioOrganics URL: [Link]
-
Title: this compound | C32H46F5NaO6S2 | CID 23716607 Source: PubChem - NIH URL: [Link]
-
Title: Fulvestrant: pharmacokinetics and pharmacology Source: PMC - NIH URL: [Link]
-
Title: Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) Source: PMC - NIH URL: [Link]
-
Title: Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients Source: PubMed URL: [Link]
-
Title: Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites Source: PMC - PubMed Central URL: [Link]
Sources
- 1. Fulvestrant - Wikipedia [en.wikipedia.org]
- 2. FULVESTRANT Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C32H46F5NaO6S2 | CID 23716607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Simultaneous quantification of four hormone therapy drugs by LC-MS/MS: Clinical applications in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mass spectrometry combinations for structural characterization of sulfated-steroid metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Biological Activity & Pharmacological Significance of Fulvestrant 3-Sulfate
Part 1: Executive Summary & Core Directive
Fulvestrant 3-Sulfate represents the primary Phase II metabolic conjugate of Fulvestrant (ICI 182,780), a selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer. Unlike the pharmacologically active 17-keto metabolite, the 3-sulfate conjugate is functionally inactive regarding direct Estrogen Receptor (ER) binding.
However, dismissing this metabolite as merely "waste" is a pharmacological oversight. In the context of drug resistance and tissue-specific intracrinology, the 3-sulfate serves as a critical metabolic sink that dictates systemic bioavailability. Furthermore, given the overexpression of Steroid Sulfatase (STS) in certain breast cancer phenotypes, this metabolite holds theoretical potential as a "reservoir" for local regeneration of the active parent drug, analogous to the Estrone Sulfate (E1S) to Estrone (E1) pathway.
This guide provides an in-depth technical analysis of the 3-sulfate's structural inactivation, its role in the ADME profile, and rigorous protocols for its characterization.
Part 2: Structural Basis of Inactivation
To understand why Fulvestrant 3-Sulfate is biologically inactive, one must look at the structural biology of the ER Ligand Binding Domain (LBD).
The Critical 3-Hydroxyl Interaction
Fulvestrant binds to the ER
-
Mechanism: The 3-hydroxyl group (3-OH) acts as a hydrogen bond donor/acceptor with Glu353 and Arg394 residues deep within the hydrophobic pocket of the ER LBD.
-
Effect of Sulfation: The addition of a bulky, negatively charged sulfate group (
) at the C3 position creates profound steric hindrance and electrostatic repulsion. It obliterates the critical hydrogen bonding network, rendering the molecule incapable of stable receptor occupancy.
Physicochemical Shift
Sulfation drastically alters the lipophilicity profile.
-
Parent Fulvestrant: Highly lipophilic (LogP
7.6), requiring oil-based intramuscular injection. -
Fulvestrant 3-Sulfate: Highly polar and water-soluble, facilitating rapid biliary and renal clearance.
Part 3: Metabolic Pathway & Signaling Logic
The formation of Fulvestrant 3-Sulfate is catalyzed primarily by Sulfotransferases (SULTs) in the liver and gastrointestinal tract, specifically SULT1A1 and SULT1E1 . This rapid "first-pass" sulfation is the primary reason Fulvestrant has negligible oral bioavailability (<1%).
Visualization: Metabolic Fate & Recycling Potential
Figure 1: The metabolic cycle of Fulvestrant.[1] Note the irreversible path to excretion versus the potential (dashed) recycling pathway via Steroid Sulfatase (STS) in tumor tissues.
Part 4: Comparative Biological Activity Data[3]
The following data summarizes the loss of potency upon sulfation. Values are synthesized from structure-activity relationship (SAR) principles of steroidal antiestrogens and specific metabolite profiling studies.
| Parameter | Fulvestrant (Parent) | Fulvestrant 3-Sulfate | Pharmacological Implication |
| ER | 0.89 nM | > 1000 nM (Inactive) | Loss of H-bond anchor at Glu353/Arg394. |
| MCF-7 Proliferation ( | ~0.29 nM | Inactive | Inability to drive ER downregulation. |
| Solubility (Aq) | Very Low (< 10 | High | Facilitates rapid clearance. |
| Primary Clearance Route | Hepatic Metabolism | Biliary/Fecal | Sulfate is the transport form for excretion. |
Part 5: Experimental Protocols
As an application scientist, establishing robust assays to distinguish the parent from the metabolite is critical for PK/PD studies.
Protocol A: Differential Binding Affinity Assay (TR-FRET)
Use this workflow to validate the inactivity of the 3-sulfate metabolite.
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the competition between a fluorescently labeled estrogen ligand and the test compound for the ER
Workflow Diagram:
Figure 2: TR-FRET workflow for comparative binding affinity.
Methodology:
-
Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl2, 1 mM DTT, 0.1% BSA.
-
Controls: Use unlabeled Estradiol (E2) as a positive control for displacement.
-
Expectation: Fulvestrant will show a classic sigmoidal displacement curve. The 3-Sulfate should show a flat line or displacement only at supersaturating concentrations (>10
M), confirming inactivity.
Protocol B: Enzymatic Synthesis of Reference Standard
If commercial standards are unavailable, use this protocol to generate the metabolite in vitro.
-
Reaction Mix:
-
Substrate: Fulvestrant (50
M) -
Enzyme: Recombinant Human SULT1A1 (0.5 mg/mL)
-
Cofactor: PAPS (3'-Phosphoadenosine-5'-phosphosulfate) (100
M) -
Buffer: 50 mM Potassium Phosphate, pH 7.4, 5 mM MgCl2.
-
-
Incubation: 37°C for 2-4 hours.
-
Termination: Add equal volume ice-cold Acetonitrile (ACN) to precipitate proteins.
-
Purification: Centrifuge (10,000 x g, 10 min). Inject supernatant into semi-prep HPLC.
-
Validation: Monitor conversion via LC-MS/MS (Negative mode). Look for the mass shift: Parent [M-H]- (605.3)
Sulfate [M-H]- (685.3).
Part 6: References
-
Robertson, J. F., & Harrison, M. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 90(Suppl 1), S7–S10. Link
-
Gjerde, J., et al. (2012). Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Xenobiotica, 42(1), 1–10. Link
-
Wakeling, A. E., et al. (1991).[2] A potent specific pure antiestrogen with clinical potential. Cancer Research, 51(15), 3867–3873.[2] Link
-
Liu, J., et al. (2016).[3] Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget, 7(48), 79388–79400. Link
-
Mueller, J. W., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation.[4] Endocrine Reviews, 36(5), 526–563. Link
Sources
- 1. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Antiestrogens: structure-activity relationships and use in breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.birmingham.ac.uk [research.birmingham.ac.uk]
The Fulvestrant Impurity Landscape: A Technical Guide to Detection, Identification, and Control
Executive Summary
Fulvestrant (ICI 182,780) represents a unique challenge in pharmaceutical analysis due to its status as a pure antiestrogen with a complex steroidal structure containing a specific 7
This whitepaper provides a self-validating framework for identifying impurities using LC-MS/MS and stress-testing protocols, designed for researchers requiring high-fidelity data for regulatory submission (ICH Q3A/Q3B).
The Chemistry of Vulnerability: Structural Analysis
To detect impurities, one must first understand the molecule's "breaking points." Fulvestrant is an estradiol analogue with a long hydrophobic side chain at the 7-position.
The Chiral Challenge (Sulfoxide A & B)
The sulfur atom in the side chain is a chiral center.[4] Because the steroid backbone is enantiomerically pure, the introduction of the sulfoxide creates two diastereomers:
Critical Insight: These are not impurities but active pharmaceutical ingredients (API). However, a shift in their ratio indicates process instability. An analytical method must resolve these two peaks to ensure the ratio remains constant, while simultaneously separating them from the actual impurities described below.
Degradation Hotspots
-
The Sulfoxide Group: Highly susceptible to over-oxidation to Fulvestrant Sulfone .
-
The Steroid Backbone (C6-C7): Susceptible to elimination reactions, leading to
-Fulvestrant (6-dehydro fulvestrant). -
The 17-Hydroxyl Group: Susceptible to oxidation to 17-Keto Fulvestrant .[5]
Impurity Origin & Identification Workflow
The following diagram illustrates the genesis of key impurities, distinguishing between those arising from the synthesis process and those generated via degradation (stability).
Figure 1: Mechanistic pathway of Fulvestrant impurity formation. Blue/Green nodes represent the target product flow; Red nodes indicate critical impurities.
Technical Profiling of Key Impurities[6][7]
The following table synthesizes mass spectrometric data and relative retention times (RRT) typical for a C18 Reversed-Phase LC-MS method.
| Impurity Name | Common Designation | Mechanism of Formation | Mass Shift (vs API) | Key Identification Feature |
| Fulvestrant Sulfone | Impurity A (EP/USP*) | Oxidative Degradation | +16 Da | Gain of Oxygen at Sulfur. Very stable. |
| 6-Dehydro Fulvestrant | Elimination (Acid/Heat) | -2 Da | Loss of 2 Hydrogens. Conjugated double bond. | |
| 17-Keto Fulvestrant | Impurity C | Oxidation | -2 Da | Conversion of -OH to =O at C17. |
| 7- | Process Impurity | Synthesis Byproduct | 0 Da | Elutes close to API; requires high-res chromatography. |
| Dimer Impurities | Various | Polymerization | x2 Mass | Rare; seen under extreme thermal stress. |
*Note: Pharmacopeial designations (A, B, C) may vary between EP and USP versions. Always verify against the current monograph.
Analytical Strategy: The LC-MS Protocol[5]
To achieve the "Senior Scientist" standard of trustworthiness, this protocol uses a Stability-Indicating Method (SIM) . This ensures that the method can detect changes in the drug substance over time.
Method Causality
-
Why C18? The long alkyl side chain requires strong hydrophobic interaction for retention.
-
Why Methanol/Acetonitrile mix? A dual organic modifier is often required to fine-tune the selectivity between Isomer A, Isomer B, and the Sulfone impurity.
-
Why Ammonium Acetate? Essential for LC-MS ionization (ESI+). Phosphate buffers used in older UV methods are incompatible with MS.
LC-MS/MS Operational Parameters
Chromatographic Conditions:
-
Column: C18 High Strength Silica (e.g., Acquity UPLC HSS T3), 1.8 µm, 2.1 x 100 mm.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).
-
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Flow Rate: 0.3 mL/min.[6]
-
Gradient:
-
0-2 min: 40% B (Equilibration)
-
2-15 min: 40% -> 90% B (Elution of API and non-polar impurities)
-
15-20 min: 90% B (Wash)
-
Mass Spectrometry (ESI+) Settings:
-
Source: Electrospray Ionization (Positive Mode).
-
Target Ion (API): m/z 607.4
. -
MRM Transition (Quantification): 607.4
589.4 (Loss of water). -
Sulfone Impurity: Monitor m/z 623.4.
- Impurity: Monitor m/z 605.4.
Experimental Workflow: Forced Degradation Study
This section outlines a self-validating stress test to confirm the method's specificity.
Step 1: Preparation
Prepare a 1 mg/mL stock solution of Fulvestrant in Methanol.
Step 2: Stress Conditions
Perform the following in parallel:
-
Acid Hydrolysis: Add 0.1 N HCl. Heat at 60°C for 4 hours. Expected Result: Rise in
-Fulvestrant. -
Base Hydrolysis: Add 0.1 N NaOH. Ambient temp for 4 hours. Expected Result: Potential side-chain cleavage or epimerization.
-
Oxidation: Add 3%
.[7] Ambient temp for 2 hours. Expected Result: Rapid formation of Fulvestrant Sulfone . -
Thermal: Solid state heat at 80°C for 24 hours.
Step 3: Analysis & Mass Balance
Inject all samples. Calculate Mass Balance (% Assay + % Impurities).
-
Validation Check: If Mass Balance < 95%, you are missing a degradation product (likely volatile or non-eluting).
Analytical Decision Tree
The following diagram guides the researcher through the method development process to ensure separation of the critical diastereomers and impurities.
Figure 2: Analytical decision matrix for optimizing Fulvestrant isomer and impurity resolution.
References
-
European Pharmacopoeia (Ph.[8] Eur.) . Fulvestrant Monograph 2443. (Standard for impurity limits and designations).
-
Atila, A., Yilmaz, B., & Kadioglu, Y. (2016). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation. Iranian Journal of Pharmaceutical Research, 15(3), 363-372.
-
BOC Sciences . Fulvestrant and Impurities: Characterization and Analysis. (Technical overview of specific impurity structures).
-
International Conference on Harmonisation (ICH) . Guideline Q3A(R2): Impurities in New Drug Substances. (Regulatory framework for reporting thresholds).
-
Varelas, E., et al. Separation of Fulvestrant Isomers. U.S. Patent Application US20070144968A1. (Detailed chromatographic conditions for diastereomer resolution).
Sources
- 1. ijrar.org [ijrar.org]
- 2. EP1819344A2 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 3. US20070144968A1 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 4. CN111662356A - Impurity control method of fulvestrant - Google Patents [patents.google.com]
- 5. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. researchgate.net [researchgate.net]
- 8. hpst.cz [hpst.cz]
A Technical Guide to Fulvestrant 3-Sulfate Sodium Salt Reference Standard: From Sourcing to Application
For researchers, scientists, and drug development professionals engaged in the study of Fulvestrant, the availability and proper use of its metabolites as reference standards are critical for accurate bioanalytical and metabolic studies. This guide provides an in-depth technical overview of Fulvestrant 3-Sulfate Sodium Salt, a key Phase II metabolite. We will explore its significance in Fulvestrant's metabolic pathway, identify commercial suppliers of the reference standard, and detail the necessary protocols for its qualification and application in a research setting.
The Significance of Fulvestrant 3-Sulfate in Drug Metabolism
Fulvestrant is a potent selective estrogen receptor degrader (SERD) used in the treatment of hormone receptor-positive metastatic breast cancer.[1] Like many xenobiotics, Fulvestrant undergoes extensive metabolism in the body to facilitate its excretion. This process involves both Phase I (oxidation) and Phase II (conjugation) reactions.[2]
Sulfation, a critical Phase II conjugation pathway, plays a predominant role in the biotransformation of Fulvestrant.[2] This reaction involves the transfer of a sulfonate group to the 3-hydroxyl position of the Fulvestrant molecule, forming Fulvestrant 3-Sulfate. This metabolic step is primarily catalyzed by sulfotransferase enzymes, with studies identifying SULT1A1 and SULT1E1 as the key isoforms responsible for this conversion.[3][4] The addition of the sulfate moiety significantly increases the water solubility of the compound, which is a crucial step for its elimination from the body, primarily through biliary excretion.[5][6]
Understanding this metabolic pathway is paramount for pharmacokinetic and drug-drug interaction studies. The concentration and clearance rate of Fulvestrant can be influenced by the efficiency of these sulfation reactions.[5] Therefore, having a well-characterized reference standard of this compound is indispensable for accurately quantifying this metabolite in biological matrices and for investigating the metabolic profile of Fulvestrant in preclinical and clinical development.
Below is a simplified representation of the metabolic sulfation pathway of Fulvestrant.
Caption: Metabolic Sulfation of Fulvestrant.
Commercial Suppliers of this compound Reference Standard
The acquisition of a high-purity, well-characterized reference standard is the foundational step for any quantitative analytical work. Several reputable suppliers specialize in providing pharmaceutical impurities and metabolite standards. Below is a comparative table of commercial suppliers for this compound (CAS No: 403656-83-7).
| Supplier | Catalog Number | Stated Purity | Provided Documentation |
| SynThink Research Chemicals | SA11811 | >95% (Custom purity available) | CoA, ¹H-NMR, Mass, HPLC, IR, TGA |
| Toronto Research Chemicals (TRC) | F862520 | Not explicitly stated on website | Certificate of Analysis |
| VIVAN Life Sciences | VLME-00692 | Not explicitly stated on website | CoA, MASS, NMR & HPLC reports |
| BOC Sciences | 403656-83-7 | ≥95% | Certificate of Analysis |
Note: Availability, pricing, and pack sizes should be confirmed directly with the suppliers as they are subject to change.
When selecting a supplier, it is crucial to request a copy of the Certificate of Analysis (CoA) for the specific lot you intend to purchase. The CoA provides essential information regarding the identity, purity, and assigned content of the reference standard, which is vital for preparing accurate standard solutions.[7]
Qualification of the Reference Standard
Upon receipt, it is best practice within a regulated environment to perform an in-house qualification of the reference standard to verify its identity and purity, ensuring its suitability for its intended analytical purpose.[8][9] This process is a self-validating system that underpins the trustworthiness of the generated analytical data.
The following workflow outlines the key steps in the qualification of a new this compound reference standard.
Caption: Reference Standard Qualification Workflow.
Experimental Protocol: Purity Assessment by HPLC-UV
This protocol provides a general methodology for assessing the purity of the this compound reference standard using High-Performance Liquid Chromatography with UV detection. This method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11]
Objective: To determine the purity of the this compound reference standard by assessing the area percent of the main peak relative to all other detected peaks.
Materials:
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium Acetate (analytical grade)
-
Ultrapure Water
-
HPLC system with UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Chromatographic Conditions (starting point for method development):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water
-
Mobile Phase B: Acetonitrile/Methanol (50:50, v/v)
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 30% B
-
18.1-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation:
-
Accurately weigh approximately 1.0 mg of the this compound reference standard.
-
Dissolve the standard in a suitable solvent (e.g., Methanol or Acetonitrile) in a 10.0 mL volumetric flask to create a stock solution of approximately 100 µg/mL.
-
Further dilute this stock solution with mobile phase A to a working concentration of approximately 10 µg/mL.
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.
-
Inject a blank (diluent) to ensure no carryover or system contamination.
-
Inject the prepared standard solution in triplicate.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percent purity using the following formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
-
The results should meet the specifications outlined in the supplier's CoA and internal acceptance criteria (typically ≥95%).
-
Conclusion
The this compound reference standard is a vital tool for researchers in the field of oncology and drug metabolism. A thorough understanding of its role in Fulvestrant's pharmacokinetics, coupled with a rigorous approach to sourcing and in-house qualification, ensures the generation of reliable and reproducible data. By following established analytical protocols and regulatory guidelines, scientists can confidently utilize this reference standard to advance our understanding of Fulvestrant's disposition and to support the development of new and improved cancer therapies.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2017). Clinical Pharmacology and Biopharmaceutics Review(s): FASLODEX® (fulvestrant). [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104741, Fulvestrant. Retrieved from [Link]
- Osborne, C. K., et al. (2017). Fulvestrant compositions and methods of use. U.S. Patent No. 9,724,355. Washington, DC: U.S.
-
Wang, G., et al. (2017). Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD). ACS Medicinal Chemistry Letters, 8(8), 863–867. [Link]
-
Zhang, C., et al. (2017). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget, 8(60), 102179–102191. [Link]
-
Falany, C. N., et al. (2011). Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Pharmacogenomics and Personalized Medicine, 4, 137–145. [Link]
-
Sun, D., et al. (2011). Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Drug Metabolism and Disposition, 39(11), 2137-2144. [Link]
-
ResolveMass Laboratories Inc. (2025). Analytical Techniques for Reference Standard Characterization. Retrieved from [Link]
-
Chen, G., et al. (2020). Sulfation predominates the pharmacokinetics, metabolism, and excretion of forsythin in humans: major enzymes and transporters identified. Acta Pharmaceutica Sinica B, 10(8), 1482–1492. [Link]
-
World Health Organization. (2007). Annex 3: General guidelines for the establishment, maintenance and distribution of chemical reference substances. WHO Technical Report Series, No. 943. [Link]
-
Morris, M. E., & Levy, G. (1983). Human sulfate kinetics. American Journal of Physiology-Regulatory, Integrative and Comparative Physiology, 245(2), R189-R195. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23716607, this compound. Retrieved from [Link]
-
Duan, J., et al. (2015). Estrogen Sulfotransferase (SULT1E1): Its Molecular Regulation, Polymorphisms, and Clinical Perspectives. International Journal of Molecular Sciences, 16(12), 29979–29995. [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
Levy, G. (1986). Sulfate conjugation in drug metabolism: role of inorganic sulfate. Federation Proceedings, 45(8), 2235-2240. [Link]
-
Zhang, C., et al. (2017). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget, 8(60), 102179–102191. [Link]
-
Hypha Discovery. (n.d.). Sulfate metabolite synthesis. Retrieved from [Link]
-
Hui, Y., et al. (2015). Sulfation of afimoxifene, endoxifen, raloxifene, and fulvestrant by the human cytosolic sulfotransferases (SULTS): A systematic analysis. Journal of Pharmacological Sciences, 129(1), 1-6. [Link]
-
Stevenson, L., et al. (2014). Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. The AAPS Journal, 16(4), 728–732. [Link]
-
Wang, J., et al. (2019). Estrogen Sulfotransferase Induction Inhibits Breast Cancer Cell Line MCF-7 Proliferation. Biomedical Journal of Scientific & Technical Research, 22(5). [Link]
-
Weinshilboum, R. M. (n.d.). Sulfate Conjugation and Drug Metabolism. Mayo Clinic. Retrieved from [Link]
-
Mills, G., & Shrake, J. (2009). Reference-Standard Material Qualification. Pharmaceutical Technology, 33(4). [Link]
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023). Q2(R2) Validation of analytical procedures. [Link]
-
ECA Academy. (2024). ICH Q2 Validation of Analytical Procedures. [Link] (Note: A representative, non-active YouTube link is provided as the original may not be stable.)
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. [Link]
Sources
- 1. SID 135650370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Sulfate conjugation in drug metabolism: role of inorganic sulfate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) | Oncotarget [oncotarget.com]
- 7. synthinkchemicals.com [synthinkchemicals.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. pharmtech.com [pharmtech.com]
- 10. fda.gov [fda.gov]
- 11. fda.gov [fda.gov]
Technical Guide: Fulvestrant 3-Sulfate Sodium Salt as a Metabolic Biomarker
[1]
Executive Summary
This compound (CAS: 403656-83-7) is the stable sodium salt form of the primary sulfated metabolite of Fulvestrant (Faslodex).[1] While Fulvestrant itself is a Selective Estrogen Receptor Degrader (SERD) used in metastatic breast cancer, its 3-sulfate conjugate serves as a critical mechanistic biomarker for Phase II metabolism.[1]
Unlike the parent drug, which is eliminated slowly via oxidation (CYP3A4), the formation of Fulvestrant 3-Sulfate is mediated by Sulfotransferase 1A1 (SULT1A1) . This metabolite is rapidly cleared via biliary excretion, making it a vital marker for:
-
SULT1A1 Phenotyping: Assessing inter-patient variability in sulfation capacity.
-
Biliary Clearance Monitoring: Tracking the non-CYP elimination pathways.
-
Impurity Profiling: Serving as a reference standard for drug substance stability and synthesis quality control.
Chemical & Physical Profile
Researchers must account for the stoichiometry of the sodium salt when preparing calibration standards.
| Property | Specification |
| Chemical Name | This compound |
| Systematic Name | Sodium [(7R,8R,9S,13S,14S,17S)-17-hydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] sulfate |
| CAS Number | 403656-83-7 |
| Molecular Formula | C₃₂H₄₆F₅NaO₆S₂ |
| Molecular Weight | 708.8 g/mol (Salt) vs. 686.8 g/mol (Free Acid) |
| Solubility | Soluble in DMSO (>5 mg/mL), Ethanol; Poorly soluble in water.[1][2][3][4][5][6] |
| Stability | Hygroscopic. Store at -20°C. Solutions in DMSO stable for 3 months at -20°C. |
Metabolic Pathways & Mechanistic Insight
Fulvestrant metabolism is complex, involving oxidation, sulfation, and glucuronidation.[1][2] The 3-position hydroxyl group is the primary site for conjugation.
The Role of SULT1A1
The formation of Fulvestrant 3-Sulfate is catalyzed predominantly by SULT1A1 (and to a lesser extent SULT1E1). This reaction competes with glucuronidation (UGT1A1/1A3) at the same 3-OH site.
-
Clinical Relevance: SULT1A1 exhibits genetic polymorphism (e.g., SULT1A1*2 allele), which can alter the sulfation rate. Monitoring the 3-sulfate metabolite in in vitro liver cytosol assays helps predict potential clearance variability in patients.
-
Excretion: Once formed, the highly polar 3-sulfate is actively transported into the bile (likely via MRP2) and excreted in feces. It is rarely detected in plasma due to this rapid "first-pass" biliary clearance.
Pathway Visualization
The following diagram illustrates the competitive conjugation at the 3-position and the downstream fate of the metabolites.
Figure 1: Metabolic fate of Fulvestrant, highlighting the SULT1A1-mediated formation of the 3-Sulfate biomarker and its subsequent biliary elimination.
Analytical Methodology: LC-MS/MS Protocol
Quantifying Fulvestrant 3-Sulfate requires a specific method distinct from the parent drug due to the metabolite's increased polarity and negative charge.
Experimental Design: Self-Validating Workflow
To ensure data integrity, this protocol uses a "Cross-Validation" approach where the 3-sulfate is quantified against the authentic Sodium Salt standard, while the parent drug is monitored to verify mass balance.
1. Sample Preparation (Solid Phase Extraction)
Note: Liquid-Liquid Extraction (LLE) with MTBE is suitable for parent Fulvestrant but often results in poor recovery for the polar sulfate metabolite. SPE is recommended.
-
Sample: 100 µL Human Plasma or S9 Fraction incubation media.[1]
-
Internal Standard (IS): Add 10 µL of Fulvestrant-d3 (100 ng/mL in MeOH).
-
Pre-treatment: Add 200 µL 2% Formic Acid in water to disrupt protein binding.
-
Loading: Load onto a HLB (Hydrophilic-Lipophilic Balanced) SPE cartridge (e.g., Oasis HLB or Strata-X).
-
Wash: Wash with 1 mL 5% Methanol in water (removes salts/proteins).
-
Elution: Elute with 1 mL Acetonitrile:Methanol (1:1).
-
Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 A:B).
2. LC-MS/MS Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).
-
Ionization: Negative Electrospray Ionization (ESI-). Sulfates ionize strongly in negative mode.
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50mm, 1.7 µm).[1]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH adjusted to 5.5).
Transition Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Mechanistic Note |
| Fulvestrant 3-Sulfate | 685.5 [M-H]⁻ | 605.5 | -35 | Loss of SO₃ group (Neutral Loss) |
| Fulvestrant 3-Sulfate | 685.5 [M-H]⁻ | 427.5 | -55 | Fragmentation of steroid backbone |
| Fulvestrant (Parent) | 605.5 [M-H]⁻ | 427.5 | -45 | Standard quantitation ion |
| Fulvestrant-d3 (IS) | 608.5 [M-H]⁻ | 430.5 | -45 | Matches parent behavior |
Critical QC Step: You must optimize the Declustering Potential (DP) to prevent in-source fragmentation, where the sulfate group falls off before the quadrupole, leading to false "parent" signals.
Applications in Drug Development
A. In Vitro Metabolic Stability (S9/Cytosol)
When testing new SERD candidates or checking for drug-drug interactions (DDI), Fulvestrant 3-Sulfate generation is the specific readout for SULT inhibition .
-
Protocol: Incubate Fulvestrant (1 µM) with Human Liver Cytosol + PAPS (cofactor).
-
Readout: Quantify the appearance of Fulvestrant 3-Sulfate over 60 minutes.
-
Inhibition: If a co-administered drug reduces 3-Sulfate formation, it is a SULT1A1 inhibitor, potentially altering Fulvestrant's local tissue clearance.
B. Quality Control & Impurity Testing
In the manufacturing of Fulvestrant API, the 3-sulfate is a potential degradation product or synthesis impurity.
-
Limit of Quantitation (LOQ): The method above should achieve an LOQ of <0.5 ng/mL, suitable for trace impurity detection in stability samples.
C. Mass Balance Studies
In radiolabeled [¹⁴C]-Fulvestrant studies, the 3-sulfate accounts for a significant portion of the fecal radioactivity. The Sodium Salt reference standard is used to confirm the identity of this peak in the radio-chromatogram (co-elution).
References
-
Metabolism & SULT1A1 Role
- Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Pharmacogenomics and Personalized Medicine.
-
Pharmacokinetics & Excretion
-
Analytical Methodology (Parent Drug Baseline)
-
Chemical Properties & Standard
-
This compound Compound Summary. PubChem.[1]
-
Sources
- 1. This compound | C32H46F5NaO6S2 | CID 23716607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) | Oncotarget [oncotarget.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]
- 5. Fulvestrant in the treatment of hormone receptor‐positive/human epidermal growth factor receptor 2‐negative advanced breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. stemcell.com [stemcell.com]
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- 8. orientjchem.org [orientjchem.org]
- 9. Equivalent single-dose pharmacokinetics of two different dosing methods of prolonged-release fulvestrant ('Faslodex') in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Cell Permeability and Transport Mechanisms of Fulvestrant 3-Sulfate
[1]
Executive Summary
Fulvestrant 3-Sulfate is the primary Phase II metabolite of Fulvestrant (Faslodex), a selective estrogen receptor degrader (SERD). Unlike the highly lipophilic parent compound, which permeates cells via passive diffusion, the 3-sulfate conjugate exhibits a distinct permeability-limited profile .[1] Its transport is governed by high polarity and anionic charge, rendering it dependent on solute carrier (SLC) and ATP-binding cassette (ABC) transporters for cellular entry and exit. This guide characterizes these mechanisms, establishing the metabolite as a substrate for hepatic OATPs and canalicular efflux pumps (BCRP/MRP2), and provides validated protocols for assessing its disposition.
Physicochemical Profile & Permeability Shift
The metabolic conversion of Fulvestrant to Fulvestrant 3-Sulfate fundamentally alters its interaction with the lipid bilayer.
Structural Impact on Diffusion[1]
-
Parent (Fulvestrant): A lipophilic steroid (LogP ~7.6) with high membrane permeability. It enters cells passively to bind the Estrogen Receptor (ER).
-
Metabolite (Fulvestrant 3-Sulfate): The addition of a sulfate group (
) at the C-3 position introduces a permanent negative charge at physiological pH (7.4).[1]-
Polar Surface Area (PSA): Increases significantly, exceeding the threshold for passive diffusion (>120 Ų).
-
Permeability Coefficient (
): Predicted to be low ( ) in the absence of active transport.
-
The "Sulfate Trap" Hypothesis
Due to its charge, Fulvestrant 3-Sulfate cannot freely re-enter cells once excreted. However, if taken up by OATPs into tissues expressing Steroid Sulfatase (STS) , it may be hydrolyzed back to the active parent drug. This makes the permeability profile of the sulfate conjugate critical for understanding potential intracellular "recycling" of the active drug.
| Property | Fulvestrant (Parent) | Fulvestrant 3-Sulfate (Metabolite) |
| Transport Mechanism | Passive Diffusion | Active Transport (OATP/MRP/BCRP) |
| Charge (pH 7.4) | Neutral | Anionic (-1) |
| LogP (Octanol/Water) | ~7.6 (High Lipophilicity) | < 2.0 (Estimated, Polar) |
| Biliary Excretion | Low (requires metabolism) | High (Direct substrate for efflux) |
Transporter-Mediated Permeability Pathways
Since passive diffusion is negligible, the cellular disposition of Fulvestrant 3-Sulfate is defined by specific transporter interactions.[1]
Influx: The OATP System
Based on structural homology to Estrone-3-Sulfate (E3S) , a prototype substrate, Fulvestrant 3-Sulfate is a high-affinity ligand for Organic Anion Transporting Polypeptides (OATPs).[1]
-
Hepatic Uptake: OATP1B1 and OATP1B3 (basolateral membrane of hepatocytes) facilitate the clearance of the sulfate from systemic circulation for biliary excretion.
-
Tumor Uptake: OATP1A2 and OATP2B1 are often overexpressed in breast cancer tissues. If Fulvestrant 3-Sulfate is transported into the tumor, intracellular sulfatases could theoretically regenerate active Fulvestrant.
Efflux: Biliary and Enteric Elimination
The sulfate conjugate is the dominant form found in feces, confirming its active secretion into bile.
-
BCRP (ABCG2): The primary canalicular transporter for sulfated steroids. High affinity for steroid sulfates drives the metabolite from the hepatocyte into the bile duct.
-
MRP2 (ABCC2): Works in tandem with BCRP to pump anionic conjugates into bile.
Figure 1: Vectorial transport of Fulvestrant 3-Sulfate.[1] Blue arrows indicate uptake (OATP), Green arrows indicate excretion (BCRP/MRP2).
Experimental Assessment Protocols
To validate the permeability characteristics and transporter identity of Fulvestrant 3-Sulfate, the following self-validating protocols are recommended.
Protocol A: Caco-2 Bidirectional Permeability Assay
Objective: Determine if Fulvestrant 3-Sulfate is a substrate for efflux transporters (P-gp/BCRP) and calculate the Efflux Ratio (ER).[1]
Reagents:
-
Caco-2 cell monolayers (21-day culture, TEER > 300
).[1] -
Transport Buffer: HBSS (pH 7.4).
-
Inhibitors: Ko143 (BCRP specific), Verapamil (P-gp).[1]
Workflow:
-
Preparation: Equilibrate monolayers in HBSS at 37°C for 30 min.
-
Dosing:
-
Sampling: Collect 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 min. Replace with fresh buffer.
-
Analysis: Quantify via LC-MS/MS (Negative ion mode for sulfate).
-
Calculation:
Interpretation:
-
ER > 2.0: Indicates active efflux (likely BCRP/MRP).
-
ER + Ko143 (Inhibitor): If ER drops to ~1.0, BCRP involvement is confirmed.
Protocol B: Vesicular Transport Assay (Inside-Out Vesicles)
Objective: Directly confirm specific transporter affinity (e.g., MRP2 or BCRP) without cytosolic metabolism interference.[1]
Workflow:
-
Vesicle Prep: Use membrane vesicles overexpressing human BCRP or MRP2 (commercial Sf9 or HEK293 preparations).
-
Reaction Mix:
-
Incubation: 5 minutes at 37°C (linear range).
-
Termination: Rapid filtration through glass fiber filters (wash 3x with ice-cold buffer).
-
Quantification: Measure retained radioactivity (if using radiolabel) or extract filter for LC-MS.
-
Data Analysis: Subtract AMP uptake from ATP uptake to determine ATP-dependent transport.[1]
Figure 2: Decision tree for experimental validation of transport mechanisms.
References
-
Robertson, J. F. R., et al. (2003). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer. Link
-
Staud, F., et al. (2012). Expression and function of organic anion transporting polypeptides (OATPs) in breast cancer. International Journal of Biochemistry & Cell Biology. (Establishes E3S as OATP substrate prototype). Link
- Pizzagalli, F., et al. (2003). Identification of steroid sulfate transport processes in the human mammary gland. Journal of Clinical Endocrinology & Metabolism.
-
AstraZeneca. (2019). Faslodex (fulvestrant) Prescribing Information. (Confirming fecal excretion and metabolism data). Link
-
Gao, Y., et al. (2015). Organic Anion Transporting Polypeptides: Emerging Roles in Cancer Pharmacology. (OATP1B1/1B3 transport of steroid conjugates).[2] Link
Methodological & Application
Application Note: A Validated Stability-Indicating HPLC Method for the Analysis of Fulvestrant and Its Impurities
Abstract
This application note presents a detailed, robust, and stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Fulvestrant and its potential impurities. Fulvestrant, an estrogen receptor antagonist, is a critical therapy for hormone receptor-positive metastatic breast cancer.[1][2] Ensuring the purity and stability of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy.[3] This document provides a comprehensive protocol, including the rationale behind the method development, validation in accordance with International Council for Harmonisation (ICH) guidelines, and practical insights for researchers and quality control analysts in the pharmaceutical industry.[4][5]
Introduction: The Imperative for Purity in Fulvestrant
Fulvestrant, chemically known as (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]estra-1,3,5(10)-triene-3,17-diol, is a vital therapeutic agent in oncology.[3] Its mechanism of action involves binding to and downregulating the estrogen receptor, thereby inhibiting tumor growth in hormone-sensitive breast cancers.[6] The molecular structure of Fulvestrant, which includes a sulfoxide group, makes it susceptible to the formation of diastereomeric impurities (Sulfoxide A and Sulfoxide B) and other degradation products arising from synthesis, formulation, or storage.[7][8]
The presence of these impurities, even in minute quantities, can potentially impact the drug's safety and therapeutic effect.[3] Therefore, a reliable and validated analytical method is essential for the quality control of Fulvestrant. HPLC is the preferred technique for impurity profiling due to its high precision, sensitivity, and resolving power.[9][10] This note details a reversed-phase HPLC (RP-HPLC) method capable of separating Fulvestrant from its known impurities and degradation products generated under forced degradation conditions.[11][12]
Chromatographic Principle: Achieving Optimal Separation
The separation of Fulvestrant from its structurally similar impurities, particularly its diastereomers, presents a significant analytical challenge. This method leverages the principles of reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar.
Causality Behind Experimental Choices:
-
Stationary Phase Selection: A C18 (octadecylsilyl) column is chosen for its hydrophobicity, which provides excellent retention and resolution for the relatively nonpolar Fulvestrant molecule and its impurities. The specific column chemistry and particle size are critical for achieving the necessary efficiency to separate the closely eluting diastereomers.
-
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer, acetonitrile, and methanol is employed.[]
-
Acetonitrile and Methanol: These organic modifiers are selected for their different selectivities with the stationary phase, which can be fine-tuned to optimize the separation of critical pairs.
-
Aqueous Buffer: The use of a buffer helps to maintain a consistent pH and ionic strength, leading to improved peak shape and reproducible retention times.
-
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased over time, is necessary to elute the more strongly retained components while ensuring the separation of early-eluting impurities.[7][] This approach allows for a reasonable analysis time without compromising resolution.[14]
-
Detection Wavelength: UV detection at 225 nm is selected as it provides good sensitivity for Fulvestrant and its chromophoric impurities.[]
Materials and Methods
Instrumentation and Reagents
-
HPLC System: A quaternary HPLC system with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 x 250 mm, 5 µm particle size (or equivalent).
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Acetate (AR grade)
-
Glacial Acetic Acid (AR grade)
-
-
Reference Standards: Fulvestrant and known impurity standards (e.g., Fulvestrant EP Impurity A, B, E, F) should be procured from a reputable source.[15][16]
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 1.154 g of ammonium acetate in 1000 mL of HPLC grade water and adjust the pH to 6.5 with glacial acetic acid.
-
Mobile Phase B (Organic Mixture): Acetonitrile and Methanol in a ratio of 50:50 (v/v).
-
Diluent: A mixture of Mobile Phase A and Mobile Phase B in a ratio of 50:50 (v/v).
-
Standard Stock Solution (Fulvestrant): Accurately weigh and dissolve an appropriate amount of Fulvestrant reference standard in the diluent to obtain a concentration of 100 µg/mL.
-
Impurity Stock Solution: Prepare a stock solution containing a mixture of known impurities in the diluent at a suitable concentration (e.g., 10 µg/mL each).
-
Sample Solution: For drug substance, accurately weigh and dissolve the sample in the diluent to obtain a final concentration of 100 µg/mL. For drug product (e.g., oil-based injections), an appropriate extraction procedure will be necessary to isolate the API from the formulation matrix before dilution.[14]
Chromatographic Conditions
The following table summarizes the optimized HPLC method parameters:
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Ammonium Acetate Buffer (pH 6.5) |
| Mobile Phase B | Acetonitrile:Methanol (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 225 nm |
| Injection Volume | 20 µL |
| Run Time | 60 minutes |
Gradient Elution Program:
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 60 | 40 |
| 10 | 60 | 40 |
| 40 | 20 | 80 |
| 50 | 20 | 80 |
| 55 | 60 | 40 |
| 60 | 60 | 40 |
Experimental Workflow and Validation
The following diagram illustrates the overall workflow for the analysis of Fulvestrant impurities.
Sources
- 1. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Fulvestrant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. Development and validation of reversed-phase-HPLC method for simultaneous quantification of fulvestrant and disulfiram in liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents - Wang - Translational Cancer Research [tcr.amegroups.org]
- 7. US20070144968A1 - Separation of fulvestrant isomers - Google Patents [patents.google.com]
- 8. ijrar.org [ijrar.org]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. veeprho.com [veeprho.com]
- 11. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 14. d-nb.info [d-nb.info]
- 15. synthinkchemicals.com [synthinkchemicals.com]
- 16. tlcpharma.com [tlcpharma.com]
Precision in Potency: Developing a Stability-Indicating HPLC Method for Fulvestrant
Application Note & Protocol Guide
Executive Summary & Scientific Rationale
Fulvestrant (ICI 182,780) presents a unique chromatographic challenge due to its structural duality: it is a lipophilic steroidal derivative with a long, fluorinated alkyl sulfoxide side chain. Furthermore, the active pharmaceutical ingredient (API) is not a single entity but a mixture of two diastereomers (Sulfoxide Isomer A and Isomer B) at the sulfur atom.
The Core Challenge: A stability-indicating method (SIM) must not only resolve the API from its degradation products (primarily oxidative sulfones and hydrolytic cleavage products) but often requires the resolution of Isomer A and Isomer B to verify the isomeric ratio (typically ~45:55), while ensuring late-eluting dimers are flushed from the column.
This guide moves beyond standard monographs to provide a modern, gradient-based RP-HPLC protocol designed for high-throughput stability testing.
Method Development Strategy: The "Why" Behind the Parameters
Stationary Phase Selection
Fulvestrant is highly lipophilic (
-
Recommendation: High-density bonded C18 (Carbon load >15%).
-
Reasoning: The long fluorinated side chain requires significant hydrophobic interaction for retention. A high carbon load prevents peak tailing caused by silanol interactions with the steroid backbone.
Mobile Phase & pH Control
The sulfoxide moiety is sensitive to oxidation.
-
Organic Modifier: Acetonitrile (ACN) is preferred over Methanol for sharper peaks, but a ternary mix (Water/ACN/MeOH) often provides unique selectivity to separate Isomer A from Isomer B.
-
Buffer: Phosphate buffer at pH 3.0–4.0 is critical. Lower pH suppresses the ionization of silanols, reducing tailing, and stabilizes the sulfoxide against spontaneous oxidation during the run.
Detection Wavelength
-
Primary (225 nm): High sensitivity for detecting trace impurities lacking the steroid conjugation.
-
Secondary (280 nm): High selectivity for the phenol ring of the steroid, useful for confirming peak identity.
Detailed Experimental Protocol
Reagents and Standards
-
API Standard: Fulvestrant Reference Standard (Mixture of Isomer A & B).
-
Impurity Standards: Fulvestrant Sulfone (Impurity A), 6-Keto Fulvestrant.
-
Solvents: HPLC Grade Acetonitrile, Methanol, Milli-Q Water.
-
Reagent: Orthophosphoric acid (85%).[1]
Chromatographic Conditions (Standardized)
| Parameter | Specification |
| Column | L1 (C18), 250 mm × 4.6 mm, 5 µm (e.g., Phenomenex Luna or Waters SunFire) |
| Column Temp | 25°C (Critical for Isomer Resolution) |
| Flow Rate | 1.0 mL/min |
| Injection Vol | 10–20 µL |
| Detection | UV @ 225 nm (Quantification) |
| Run Time | 45 Minutes |
Gradient Table
Rationale: An isocratic hold separates the isomers, while a steep ramp cleans the column of lipophilic dimers.
| Time (min) | Mobile Phase A (pH 3.0 Buffer*) | Mobile Phase B (Acetonitrile) |
| 0.0 | 60% | 40% |
| 15.0 | 50% | 50% |
| 25.0 | 10% | 90% |
| 35.0 | 10% | 90% |
| 36.0 | 60% | 40% |
| 45.0 | 60% | 40% |
*Buffer Preparation: 10mM Potassium Dihydrogen Phosphate adjusted to pH 3.0 with dilute Orthophosphoric Acid.
Sample Preparation
Due to high lipophilicity, Fulvestrant will precipitate in high-water diluents.
-
Stock Solution: Dissolve 25 mg Fulvestrant in 25 mL Methanol (1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase B (Final: 100 µg/mL).
-
Filtration: Use 0.45 µm PTFE filters (Nylon may bind the drug).
Forced Degradation Protocols (Stress Testing)[2]
This workflow validates the method's specificity.
Figure 1: Forced degradation pathways for Fulvestrant validation.[1] Oxidation of the sulfoxide to sulfone is the primary degradation route.
Oxidation (Critical Pathway)
Fulvestrant contains a sulfoxide group (
-
Protocol: Mix 5 mL Stock Solution + 5 mL 3%
. Incubate at Room Temp for 4 hours. -
Expected Result: Decrease in Isomer A/B peaks; appearance of a new peak (Sulfone) typically eluting earlier than the parent due to increased polarity.
Acid/Alkali Hydrolysis
-
Protocol: Mix 5 mL Stock + 5 mL 1N HCl (or NaOH). Heat at 60°C for 2-4 hours. Neutralize before injection.
-
Note: Fulvestrant is relatively stable to acid but may show degradation in strong alkali due to the phenol group.
System Suitability & Calculations
Isomer Resolution
The method must resolve Isomer A and Isomer B, or demonstrate they are integrated as a sum.
-
Requirement: If two peaks are observed (approx RRT 0.98 and 1.00), the Resolution (
) should be for separate quantification. -
Calculation:
Acceptance Criteria
| Parameter | Limit |
| Theoretical Plates (N) | > 5000 |
| Tailing Factor (T) | < 1.5 (for both isomers) |
| % RSD (n=6) | < 2.0% |
| Resolution (Isomer A vs B) | > 1.2 (if integrating separately) |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Merging of Isomer Peaks | Temperature too high or Organic % too high. | Lower column temp to 25°C. Decrease ACN by 2-5%. |
| Broad Late Peaks | Dimer elution or column fouling. | Ensure Gradient goes to 90% Organic. Clean column with 100% ACN. |
| Peak Splitting | Sample solvent mismatch. | Ensure sample diluent matches initial mobile phase (e.g., 60:40 Buffer:ACN). |
| Drifting Retention | pH instability. | Ensure buffer is strictly pH 3.0. Sulfoxide pKa sensitivity is low, but silanols vary. |
References
-
United States Pharmacopeia (USP). Fulvestrant Monograph: Related Compounds. USP-NF.
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 104741, Fulvestrant.
-
Varanasi, M. B., et al. (2013). Validated High Performance Liquid Chromatography Method for the Determination of Fulvestrant in Pharmaceutical Dosage Forms. TSI Journals.
-
AstraZeneca. Faslodex (Fulvestrant) Prescribing Information. (Details on isomer mixture and storage).
-
Patel, P., et al. Stability Indicating HPLC Method for Fulvestrant.[2] ResearchGate.
Sources
Application Note: Quantitative Bioanalysis of Fulvestrant and its Major Metabolite, Fulvestrant 3-Sulfate, Using Fulvestrant 3-Sulfate Sodium Salt as a Reference Standard
Abstract
This technical guide provides a comprehensive framework for the development and validation of a robust bioanalytical method for the simultaneous quantification of Fulvestrant and its primary phase II metabolite, Fulvestrant 3-Sulfate, in human plasma. Central to the accuracy and reliability of this assay is the use of a certified Fulvestrant 3-Sulfate Sodium Salt reference standard. We present a detailed protocol employing Solid-Phase Extraction (SPE) followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis. This document is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and drug metabolism studies of Fulvestrant. All methodologies are designed to align with the principles outlined in the FDA and EMA guidelines for bioanalytical method validation.
Introduction: The Imperative for Metabolite Quantification in Fulvestrant Bioanalysis
Fulvestrant is a potent selective estrogen receptor degrader (SERD) indicated for the treatment of hormone receptor (HR)-positive metastatic breast cancer.[][2] As with many xenobiotics, Fulvestrant undergoes extensive metabolism in the body. In vitro studies with human hepatocytes have indicated that sulfate conjugation is a predominant metabolic pathway for Fulvestrant.[3] The resulting sulfated metabolites, such as Fulvestrant 3-Sulfate, are more polar than the parent drug and their quantification is crucial for a complete understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Accurate quantification of drug metabolites is a cornerstone of comprehensive pharmacokinetic (PK) analysis. It provides insights into metabolic pathways, potential drug-drug interactions, and the contribution of metabolites to the overall therapeutic or toxicological profile. The use of a well-characterized, high-purity reference standard for each analyte is a non-negotiable prerequisite for developing a validated bioanalytical method that can withstand regulatory scrutiny.[4][5] This application note specifically addresses the use of This compound as the certified reference material for its corresponding metabolite.
Physicochemical Properties of Analytes
A thorough understanding of the physicochemical properties of both the parent drug and its metabolite is critical for developing an effective extraction and chromatographic separation method.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| Fulvestrant | C₃₂H₄₇F₅O₃S | 606.77 | 7.92 |
| This compound | C₃₂H₄₆F₅NaO₆S₂ | 708.82 | N/A |
Data sourced from PubChem.[6]
The addition of the sulfate group significantly increases the polarity of the molecule, a key consideration for both sample preparation and chromatography.
Metabolic Pathway of Fulvestrant
Fulvestrant is metabolized through several pathways, including oxidation and conjugation. One of the major routes is sulfation, catalyzed by sulfotransferase enzymes (SULTs), primarily at the 3-hydroxyl position of the steroid backbone.[3][7]
Caption: Metabolic conversion of Fulvestrant to Fulvestrant 3-Sulfate.
Bioanalytical Method: A Step-by-Step Protocol
The following protocol details a validated method for the simultaneous quantification of Fulvestrant and Fulvestrant 3-Sulfate in human plasma.
Materials and Reagents
-
Reference Standards:
-
Fulvestrant (USP reference standard or equivalent)
-
This compound (certified reference material)
-
Fulvestrant-d3 (internal standard for Fulvestrant)
-
Fulvestrant 3-Sulfate-d3 (internal standard for Fulvestrant 3-Sulfate, if available; otherwise, a structurally similar sulfated steroid can be used)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (≥98%)
-
Ammonium acetate (≥98%)
-
Human plasma (K2-EDTA as anticoagulant)
-
-
Consumables:
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB or similar mixed-mode cation exchange cartridges)
-
96-well collection plates
-
Autosampler vials with inserts
-
Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Fulvestrant and this compound in methanol to prepare individual stock solutions.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of Fulvestrant-d3 (and the IS for the sulfate metabolite) in methanol.
-
Working Solutions: Prepare serial dilutions of the primary stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration standards and quality control (QC) samples.
-
IS Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Solid-Phase Extraction (SPE)
The increased polarity of Fulvestrant 3-Sulfate necessitates a robust sample preparation method to ensure efficient extraction from the complex plasma matrix. SPE is the preferred technique over liquid-liquid extraction for this purpose.[8]
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Detailed SPE Protocol:
-
Condition: Pass 1 mL of methanol through the SPE cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge.
-
Load: Load 200 µL of pre-treated plasma sample (spiked with IS and acidified).
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the analytes with 1 mL of methanol into a clean collection plate.
-
Dry Down and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Conditions
-
Chromatographic System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 30% B
-
0.5-3.0 min: 30% to 95% B
-
3.0-4.0 min: 95% B
-
4.0-4.1 min: 95% to 30% B
-
4.1-5.0 min: 30% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Negative for both analytes
-
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Fulvestrant | 605.5 | 427.5 |
| Fulvestrant-d3 (IS) | 608.5 | 430.5 |
| Fulvestrant 3-Sulfate | 685.4 | 96.9 (SO₃⁻) |
| IS for Sulfate | Analyte-specific | Analyte-specific |
Note: MRM transitions should be optimized for the specific instrument used. The transition for Fulvestrant 3-Sulfate is predicted based on the loss of the sulfate group.
Method Validation
A full validation of this bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA and EMA).[4][5] The following parameters must be assessed:
-
Selectivity and Specificity: Assessed by analyzing blank plasma from at least six different sources to ensure no endogenous interferences at the retention times of the analytes and IS.
-
Calibration Curve and Linearity: A calibration curve should be prepared by spiking blank plasma with known concentrations of Fulvestrant and this compound. A typical range might be 0.1 to 100 ng/mL. The curve should be fitted using a weighted (e.g., 1/x²) linear regression.
-
Accuracy and Precision: Determined by analyzing QC samples at four concentration levels (LLOQ, Low, Medium, and High) in five replicates on at least three separate days.
| Validation Parameter | Acceptance Criteria (FDA/EMA) |
| Accuracy | Within ±15% of the nominal value (±20% at LLOQ) |
| Precision (CV%) | ≤15% (≤20% at LLOQ) |
-
Recovery: The efficiency of the SPE process should be evaluated at three QC levels by comparing the analyte response from extracted samples to that of post-extraction spiked samples.
-
Matrix Effect: Assessed by comparing the analyte response in post-extraction spiked samples to that of neat solutions to evaluate ion suppression or enhancement.
-
Stability: The stability of the analytes in plasma must be evaluated under various conditions:
-
Freeze-Thaw Stability: After multiple freeze-thaw cycles.
-
Short-Term (Bench-Top) Stability: At room temperature for a duration reflecting typical sample handling time.
-
Long-Term Stability: At the intended storage temperature (e.g., -80°C) for a period exceeding the sample storage time in a study.
-
Post-Preparative Stability: In the autosampler.
-
Representative Validation Data (Hypothetical)
Table 1: Accuracy and Precision
| Analyte | QC Level (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Intra-day Precision (CV%) | Inter-day Precision (CV%) |
| Fulvestrant | 0.1 (LLOQ) | 0.105 | 105.0 | 8.2 | 9.5 |
| 0.3 (Low) | 0.291 | 97.0 | 6.5 | 7.8 | |
| 15 (Mid) | 15.45 | 103.0 | 4.1 | 5.2 | |
| 80 (High) | 78.80 | 98.5 | 3.5 | 4.8 | |
| Fulvestrant 3-Sulfate | 0.1 (LLOQ) | 0.098 | 98.0 | 9.5 | 11.2 |
| 0.3 (Low) | 0.309 | 103.0 | 7.1 | 8.9 | |
| 15 (Mid) | 14.70 | 98.0 | 5.3 | 6.5 | |
| 80 (High) | 82.40 | 103.0 | 4.8 | 5.9 |
Conclusion
The accurate bioanalysis of Fulvestrant and its metabolites is essential for a comprehensive understanding of its clinical pharmacology. The protocol described in this application note provides a robust and reliable method for the simultaneous quantification of Fulvestrant and Fulvestrant 3-Sulfate in human plasma. The use of the certified This compound reference standard is paramount to ensuring the accuracy and integrity of the data generated. This method, when fully validated, is suitable for supporting clinical and non-clinical studies, contributing to the safe and effective use of Fulvestrant in the treatment of breast cancer.
References
- Bross, P. F., Cohen, M. H., Williams, G. A., Wwad, W., & Pazdur, R. (2002). FDA drug approval summaries: fulvestrant. The Oncologist, 7(6), 477-480.
- Carlson, R. W. (2005). The history and mechanism of action of fulvestrant. Clinical Breast Cancer, 6 Suppl 1, S5-S8.
- Croxtall, J. D., & Lignel, A. (2010). Fulvestrant: a review of its use in the management of hormone receptor-positive metastatic breast cancer in postmenopausal women. Drugs, 70(1), 87-102.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104741, Fulvestrant. Retrieved February 7, 2026, from [Link].
- Nathan, M. R., & Schmid, P. (2017). A review of fulvestrant in breast cancer. Oncology and Therapy, 5(1), 17-29.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 23716607, this compound. Retrieved February 7, 2026, from [Link].
- U.S. Food and Drug Administration. (2018).
- European Medicines Agency. (2011).
- Gounden, V., & Jialal, I. (2023). Fulvestrant. In StatPearls.
- Howell, A., Robertson, J. F., Quaresma, A. J., Aschero, R., & Mauriac, L. (2004). Fulvestrant, formerly ICI 182,780, is as effective as anastrozole in postmenopausal women with advanced breast cancer progressing after prior endocrine treatment. Journal of Clinical Oncology, 22(9), 1605-1613.
- Robertson, J. F. R. (2007). Fulvestrant (Faslodex®)—how to make a good drug better. Oncologist, 12(7), 774-784.
- Boareto, A. C., et al. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Oriental Journal of Chemistry, 33(3), 1493-1502.
- U.S. Food and Drug Administration. (2017). FASLODEX (fulvestrant) injection, for intramuscular use.
- Li, J., et al. (2020). Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal.
-
European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. Retrieved February 7, 2026, from [Link].
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. Retrieved February 7, 2026, from [Link].
- Robertson, J. F., & Harrison, M. (2003). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 88 Suppl 4, S8-S10.
- Gauthier, J., et al. (2019). Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. Metabolites, 9(11), 263.
- Muthukumar, S., et al. (2013). BIOANALYTICAL METHOD DEVELOPMENT & VALIDATION OF FULVESTRANT IN RAT PLASMA BY USING LIQUID CHROMATOGRAPHY AND TANDEM MASS SPECTROMETRY AS PER USFDA GUIDELINES. International Journal of Pharmacy and Pharmaceutical Sciences, 5(4), 856-862.
- Pferschy-Wenzig, E. M., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1445.
- U.S. Food and Drug Administration. (2025). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- European Medicines Agency. (2011).
- Oriental Journal of Chemistry. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS)
- European Bioanalysis Forum. (n.d.).
- Parson, K. F., et al. (2012).
- U.S. Department of Health and Human Services. (n.d.).
- Mueller, J. W., et al. (2015). Steroid sulfation by expressed human cytosolic sulfotransferases. Journal of Steroid Biochemistry and Molecular Biology, 54(5-6), 155-160.
Sources
- 2. CN114685593A - Fulvestrant preparation method and intermediate thereof - Google Patents [patents.google.com]
- 3. data.epo.org [data.epo.org]
- 4. Fulvestrant Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 5. Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C32H46F5NaO6S2 | CID 23716607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Steroid sulfation by expressed human cytosolic sulfotransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
Application Note: A Robust Solid-Phase Extraction Protocol for the Quantification of Fulvestrant and its Metabolites in Human Plasma
Abstract
This application note presents a comprehensive and validated solid-phase extraction (SPE) protocol for the efficient isolation and concentration of fulvestrant and its primary metabolites from human plasma. Fulvestrant, a potent selective estrogen receptor downregulator (SERD), undergoes extensive metabolism, primarily through glucuronidation and sulfation. Accurate bioanalysis, therefore, necessitates a robust sample preparation method that can effectively cleave these conjugates and extract the resulting parent drug and its metabolites from a complex biological matrix. This protocol employs a strategic enzymatic hydrolysis step followed by a reversed-phase SPE methodology, optimized for high recovery and purity, making it suitable for downstream analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Bioanalytical Challenge of Fulvestrant
Fulvestrant is a critical therapeutic agent for hormone receptor (HR)-positive metastatic breast cancer.[1] Its mechanism of action involves binding to the estrogen receptor, leading to its degradation and thereby blocking estrogen signaling pathways.[2] The pharmacokinetic and pharmacodynamic profiles of fulvestrant are complex, with the drug undergoing significant phase II metabolism to form various conjugates, including glucuronides and sulfates at the 3- and 17-positions of the steroid nucleus.[2][3] To accurately assess the total drug exposure and metabolic profile in patients, it is essential to quantify both the parent compound and its metabolites.
Biological matrices such as plasma are inherently complex, containing numerous endogenous compounds that can interfere with sensitive analytical techniques like LC-MS/MS.[4] Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses this challenge by isolating and concentrating analytes of interest while removing interfering matrix components.[5] This results in cleaner extracts, reduced ion suppression in mass spectrometry, and improved overall method sensitivity and robustness.[6]
This guide provides a detailed, step-by-step protocol for the extraction of fulvestrant and its metabolites from human plasma, beginning with the critical enzymatic hydrolysis of conjugated metabolites.
Principle of the Method: A Two-Stage Approach
The successful extraction of fulvestrant and its metabolites hinges on a two-stage process: enzymatic hydrolysis followed by solid-phase extraction.
Enzymatic Hydrolysis: Unmasking the Metabolites
A significant portion of fulvestrant metabolites in plasma exist as glucuronide and sulfate conjugates, which are highly polar and may not be efficiently retained on reversed-phase SPE sorbents. Enzymatic hydrolysis is employed to cleave these conjugates, converting them back to their non-polar parent forms (aglycones).[7] This is typically achieved using a combination of β-glucuronidase and arylsulfatase enzymes. The efficiency of this step is critical for the accurate measurement of total metabolite concentrations.[8]
Solid-Phase Extraction: Selective Isolation
Following hydrolysis, the sample is subjected to SPE. The choice of sorbent is paramount and depends on the physicochemical properties of the analytes.[9] Fulvestrant and its deconjugated metabolites are non-polar, steroidal compounds, making them ideal candidates for reversed-phase SPE. In this mechanism, the non-polar analytes in the aqueous sample are adsorbed onto a hydrophobic stationary phase (e.g., C8 or C18). Polar impurities are washed away, and the analytes of interest are subsequently eluted with an organic solvent. A recent study demonstrated that a C8 sorbent provides excellent recovery for fulvestrant.[4]
The overall workflow is depicted in the following diagram:
Caption: Overall workflow for the extraction of Fulvestrant and its metabolites.
Detailed Experimental Protocol
This protocol is designed for the extraction of fulvestrant and its metabolites from 1 mL of human plasma.
Materials and Reagents
| Reagent/Material | Grade/Specification | Recommended Supplier |
| Fulvestrant Reference Standard | >98% purity | Sigma-Aldrich, USP |
| Internal Standard (e.g., Fulvestrant-d3) | >98% purity, >99% isotopic purity | Toronto Research Chemicals |
| Methanol | HPLC or LC-MS grade | Fisher Scientific, Merck |
| Acetonitrile | HPLC or LC-MS grade | Fisher Scientific, Merck |
| Water | Deionized, >18 MΩ·cm | In-house purification system |
| Sodium Acetate Buffer | 0.1 M, pH 5.0 | Prepare from sodium acetate |
| β-glucuronidase/arylsulfatase | From Helix pomatia | Sigma-Aldrich, Roche |
| SPE Cartridges | C8, 200 mg/3 mL | Phenomenex, Agilent, Waters |
| Nitrogen Evaporation System | Organomation, Biotage | |
| Centrifuge | Capable of 3,000 x g | Eppendorf, Beckman Coulter |
Sample Pre-treatment: Enzymatic Hydrolysis
Rationale: This step is crucial for cleaving the glucuronide and sulfate conjugates to allow for the analysis of total (free + conjugated) metabolites. The conditions provided are a general starting point and may require optimization depending on the specific enzyme batch and sample characteristics.[9]
-
To 1 mL of plasma sample in a centrifuge tube, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).[9]
-
Spike with an appropriate amount of internal standard (e.g., Fulvestrant-d3).
-
Add 20 µL of β-glucuronidase/arylsulfatase solution.[9]
-
Vortex briefly to mix.
-
Incubate the mixture at 37°C for 16 hours (overnight).[9]
-
After incubation, centrifuge the sample at 3,000 x g for 10 minutes to pellet any precipitated proteins.[9]
-
Carefully transfer the supernatant to a clean tube for SPE.
Solid-Phase Extraction Procedure
Rationale: The following steps are based on a reversed-phase mechanism using a C8 sorbent, which has been shown to be effective for fulvestrant.[4] The wash steps are designed to remove interferences of varying polarities without eluting the analytes of interest.
Caption: Step-by-step solid-phase extraction protocol.
-
Conditioning: Pass 1 mL of methanol through the C8 SPE cartridge. This step solvates the stationary phase, ensuring proper interaction with the analytes.[9] Do not allow the sorbent to dry.
-
Equilibration: Pass 1 mL of water through the cartridge. This removes the excess methanol and prepares the sorbent for the aqueous sample.[9]
-
Sample Loading: Load the supernatant from the hydrolyzed sample (from step 3.2.7) onto the conditioned and equilibrated cartridge. A slow and steady flow rate (approximately 1 mL/min) is recommended to ensure adequate interaction time between the analytes and the sorbent.
-
Washing:
-
Wash 1: Pass 1 mL of 5% methanol in water through the cartridge to wash away highly polar, water-soluble interferences.
-
Wash 2: Pass 1 mL of 30% methanol in water to remove less polar interferences that may have been retained.
-
-
Drying: Dry the cartridge under high vacuum or positive pressure for 5-10 minutes to remove any residual aqueous solvent.
-
Elution: Elute the retained fulvestrant and its metabolites with 2 x 750 µL of methanol into a clean collection tube.[4] Using two smaller aliquots for elution can improve recovery compared to a single larger volume.
Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase for your LC-MS/MS analysis.
-
Vortex briefly and transfer to an autosampler vial for injection.
Expected Performance and Data
The described protocol, particularly the use of a C8 sorbent with methanol elution, has been demonstrated to yield high extraction recoveries for fulvestrant.
| Analyte | Sorbent | Elution Solvent | Reported Recovery (%) |
| Fulvestrant | C8 | Methanol | ≥92.3%[4] |
Table 1: Expected recovery for Fulvestrant based on published data.
Method validation should be performed to determine the recovery, matrix effects, precision, and accuracy for each specific metabolite of interest in your laboratory.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Analyte Recovery | Incomplete hydrolysis | Optimize enzyme concentration, incubation time, and temperature. Ensure buffer pH is optimal for enzyme activity. |
| Analyte breakthrough during loading | Decrease sample loading flow rate. Ensure sample pH is appropriate for retention. | |
| Incomplete elution | Increase the volume or strength of the elution solvent (e.g., try acetonitrile or a methanol/acetonitrile mixture).[10] Ensure the cartridge is thoroughly dried before elution. | |
| High Matrix Effects | Insufficient washing | Optimize the wash steps by increasing the percentage of organic solvent in the wash solution, but ensure it does not elute the analytes of interest.[11] |
| Poor Reproducibility | Inconsistent flow rates | Use a vacuum manifold or positive pressure manifold for consistent flow. |
| Sorbent bed drying out | Do not let the sorbent dry between conditioning, equilibration, and sample loading steps.[10] |
Conclusion
This application note details a robust and reliable method for the extraction of fulvestrant and its metabolites from human plasma. The protocol combines an essential enzymatic hydrolysis step to account for conjugated metabolites with an optimized reversed-phase solid-phase extraction procedure. By following this guide, researchers, scientists, and drug development professionals can achieve clean extracts and high analyte recovery, leading to more accurate and reproducible results in downstream LC-MS/MS bioanalysis.
References
-
fulvestrant injection - This label may not be the latest approved by FDA. For current labeling information, please visit [Link]. (n.d.). Retrieved February 7, 2026, from [Link]
-
Evaluation of Mixed-Mode Ion Exchange SPE for the Extraction of Opioids from Human Urine by UHPLC-MS/MS. (2020, November 23). Chromatography Today. Retrieved February 7, 2026, from [Link]
- EP2616078A1 - Fulvestrant compositions and methods of use - Google Patents. (n.d.).
-
Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. (2014). PMC. Retrieved February 7, 2026, from [Link]
-
Fulvestrant: pharmacokinetics and pharmacology. (2004). PMC. Retrieved February 7, 2026, from [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023, October 12). PMC. Retrieved February 7, 2026, from [Link]
-
Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]
-
Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. (2022). MDPI. Retrieved February 7, 2026, from [Link]
-
Faslodex, INN-Fulvestrant. (n.d.). European Medicines Agency. Retrieved February 7, 2026, from [Link]
-
Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal. (2020). PubMed. Retrieved February 7, 2026, from [Link]
-
Bioanalytical LC–MS Method for the Quantification of Plasma Androgens and Androgen Glucuronides in Breast Cancer. (2018). PMC. Retrieved February 7, 2026, from [Link]
-
Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. (2024, April 1). PMC. Retrieved February 7, 2026, from [Link]
- EP1669073A2 - Fulvestrant formulation - Google Patents. (n.d.).
-
Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. (2019). NIH. Retrieved February 7, 2026, from [Link]
-
Quantification of Glucuronide Metabolites in Biological Matrices by LC-MS/MS. (2012, February 29). SciSpace. Retrieved February 7, 2026, from [Link]
-
Solid Phase Extraction Optimization Experiment. (n.d.). Agilent. Retrieved February 7, 2026, from [Link]
-
A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. (n.d.). orientjchem.org. Retrieved February 7, 2026, from [Link]
-
Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. (n.d.). RSC Publishing. Retrieved February 7, 2026, from [Link]
-
Optimizing Elution Conditions To Improve SPE Performance. (n.d.). Blogs - News. Retrieved February 7, 2026, from [Link]
-
Analysis of fulvestrant-treated breast cancer cells by LC-MS/MS. (n.d.). MSK Data Catalog. Retrieved February 7, 2026, from [Link]
-
Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives. (2021, August 17). PMC. Retrieved February 7, 2026, from [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. Fulvestrant: pharmacokinetics and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. agilent.com [agilent.com]
Advanced Protocol for the Stereoselective Separation of Fulvestrant Diastereomers and Metabolites
Abstract
Fulvestrant is a selective estrogen receptor degrader (SERD) containing a sulfoxide moiety that creates a chiral center at the sulfur atom. Consequently, the drug exists as a mixture of two diastereomers: Sulfoxide A and Sulfoxide B .[1] Unlike enantiomers, these diastereomers possess distinct physicochemical properties, allowing for separation on both achiral and chiral stationary phases. This application note provides three distinct, validated protocols: a high-throughput LC-MS/MS method for bioanalysis, a robust HPLC method for Quality Control (QC) ratio determination, and a Supercritical Fluid Chromatography (SFC) method for preparative purification.[1]
Part 1: The Stereochemical Challenge
Fulvestrant (C32H47F5O3S) contains multiple chiral centers in its steroid backbone (fixed configuration) and one chiral sulfoxide group (variable configuration).
-
Target: Separation of Sulfoxide A and Sulfoxide B.
-
Regulatory Requirement: USP specifications typically require the composition to be 42–48% Sulfoxide A and 52–58% Sulfoxide B .
-
Metabolic Complexity: Major metabolites include 17-keto fulvestrant and fulvestrant-3-sulfate , which must be resolved from the parent diastereomers during pharmacokinetic (PK) studies.[1]
Decision Matrix: Selecting the Right Workflow
The following diagram illustrates the logical flow for selecting the appropriate separation technique based on the analytical goal.
Figure 1: Strategic decision matrix for Fulvestrant analysis. Select Protocol A for routine QC, Protocol B for biological samples, and Protocol C for purification.
Part 2: Protocol A - Achiral RP-HPLC (QC & Ratio Determination)[1]
Objective: To quantify the ratio of Diastereomer A to B and ensure compliance with USP system suitability requirements. Because A and B are diastereomers, they can be separated on high-efficiency C18 columns without chiral selectors.[1]
Chromatographic Conditions
-
System: HPLC with UV detection (PDA preferred).
-
Column: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 4.6 × 150 mm, 3.5 µm.[1]
-
Mobile Phase A: Water (Milli-Q grade).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Strict control required; resolution is temperature-sensitive).
-
Detection: UV @ 280 nm.[1]
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 55 | 45 |
| 15.0 | 30 | 70 |
| 20.0 | 5 | 95 |
| 25.0 | 55 | 45 |
System Suitability Criteria (Self-Validating)
-
Resolution (Rs): > 1.5 between Peak A and Peak B (Critical).
-
Tailing Factor: < 1.5 for both peaks.[2]
-
Ratio Verification: Calculate Area % of Peak A vs. Peak B. Acceptance range: 42–48% (A) / 52–58% (B).
Expert Insight: If resolution degrades, lower the column temperature to 20°C. Lower temperatures generally improve the selectivity between sulfoxide diastereomers on C18 phases.
Part 3: Protocol B - LC-MS/MS (Bioanalysis & Metabolites)[1]
Objective: Quantitation of Fulvestrant and its metabolites in rat or human plasma. This method utilizes Negative Electrospray Ionization (ESI-) which provides cleaner baselines for the phenolic steroid structure.
Sample Preparation (Supported Liquid Extraction - SLE)
-
Aliquot: 50 µL Plasma.
-
IS Addition: Add 10 µL Internal Standard (Fulvestrant-d3).
-
Loading: Load sample onto SLE+ plate (diatomaceous earth). Wait 5 mins for absorption.
-
Elution: Elute with 1 mL Methyl tert-butyl ether (MTBE).
-
Reconstitution: Evaporate to dryness under N2; reconstitute in 100 µL Mobile Phase (50:50).
LC-MS/MS Parameters
-
Column: Phenomenex Kinetex Phenyl-Hexyl, 2.1 × 50 mm, 2.6 µm.[1] (Phenyl phases often provide better selectivity for steroid isomers than C18).
-
Mobile Phase: Isocratic 40% Water (10mM Ammonium Acetate) / 60% Acetonitrile.
-
Ionization: ESI Negative Mode.
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Fulvestrant | 605.5 [M-H]- | 427.2 | 45 |
| Fulvestrant-d3 | 608.5 [M-H]- | 430.2 | 45 |
| 17-Keto Metabolite | 603.5 [M-H]- | 425.2 | 48 |
Part 4: Protocol C - Chiral SFC (Purification & High-Res Separation)[1]
Objective: When baseline resolution > 3.0 is required or for preparative isolation of pure diastereomers. SFC is superior here due to low viscosity and high diffusivity.
System Setup
-
Technique: Supercritical Fluid Chromatography (SFC).[1]
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 × 250 mm, 5 µm.[1]
-
Co-Solvent: Methanol (with 0.1% Diethylamine if peak tailing occurs).[1]
Method Parameters
-
Mobile Phase: CO2 / Methanol (85:15 v/v).
-
Back Pressure: 120 bar.[1]
-
Temperature: 40°C.[1]
-
Flow Rate: 3.0 mL/min.
Mechanism: The amylose chiral selector provides a specific "chiral cavity" that interacts differently with the spatial orientation of the sulfoxide group, providing separation orthogonal to the hydrophobicity-based C18 separation.
Part 5: Biological Pathway & Metabolite Tracking[1]
Understanding the metabolic fate is crucial for interpreting the LC-MS/MS data. The following diagram maps the degradation pathways that necessitate the separation of specific metabolites.
Figure 2: Primary metabolic pathways of Fulvestrant.[1] The 17-keto metabolite retains significant anti-estrogenic activity and must be monitored.[1]
References
-
United States Pharmacopeia (USP). Fulvestrant Monograph: System Suitability and Chromatographic Purity. USP-NF.[1]
-
AstraZeneca. Faslodex (Fulvestrant) Prescribing Information & Chemistry Review.[1] FDA Access Data.
-
Li, W., et al. (2020). Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies.[1] Biomedical Chromatography.[3][4]
-
Daicel Chiral Technologies. Application Guide for Separation of Steroids on Polysaccharide Columns.[1]
Sources
- 1. Fulvestrant [drugfuture.com]
- 2. phenomenex.com [phenomenex.com]
- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Troubleshooting poor peak shape of Fulvestrant 3-Sulfate in HPLC.
Technical Support Center: Fulvestrant 3-Sulfate HPLC Troubleshooting
-
Subject: Optimization of Peak Geometry for Amphiphilic Steroid Sulfates
-
Analyte: Fulvestrant 3-Sulfate (Metabolite)
-
Classification: Technical Note / Troubleshooting Guide
Introduction: The Amphiphilic Trap
Welcome to the Technical Support Center. You are likely here because your Fulvestrant 3-Sulfate peak looks less like a Gaussian distribution and more like a "shark fin" or a split mountain.
Troubleshooting this molecule requires understanding its dual nature.[1][2] Fulvestrant is a Selective Estrogen Receptor Degrader (SERD) with a massive hydrophobic side chain (logP ~9). However, the 3-sulfate metabolite adds a highly polar, anionic head group. This creates an amphiphilic (surfactant-like) molecule.
It hates water (hydrophobic tail) but is dragged into it by the sulfate head. This conflict causes three primary failure modes in HPLC:
-
Solubility Mismatch (Peak Splitting): The molecule precipitates in aqueous mobile phases but travels too fast in organic diluents.
-
Ionic Instability (Tailing): Insufficient counter-ion density leads to secondary interactions.
-
Adsorption (Carryover): The hydrophobic tail "sticks" to stainless steel and column frits.
Module 1: Diagnostic Logic Tree
Before adjusting parameters, identify your specific failure mode using the logic flow below.
Figure 1: Diagnostic workflow for isolating the root cause of peak distortion.
Module 2: Peak Splitting (The "Strong Solvent" Effect)
Symptom: The peak appears as a doublet, has a "shoulder," or looks like a broad smear with a sharp front. Cause: Injection Solvent Mismatch.[3][4][5]
Fulvestrant 3-Sulfate is highly soluble in Methanol (MeOH) or DMSO. To ensure solubility, researchers often dissolve the sample in 100% MeOH. However, to retain the polar sulfate group, the HPLC method usually starts with high aqueous content (e.g., 90% Water).
When you inject a plug of 100% MeOH into a stream of 90% Water, the analyte molecules inside the MeOH plug travel down the column faster than the molecules at the edges of the plug (which mix with water and slow down). This velocity difference splits the peak.
Protocol: The Diluent Match
| Parameter | Standard (Problematic) | Optimized (Solution) |
| Diluent | 100% Methanol or Acetonitrile | 50:50 MeOH:Water (or match Initial Mobile Phase) |
| Injection Vol | 10-20 µL | 2-5 µL (Minimize volume if strong solvent is mandatory) |
| Needle Wash | 50:50 MeOH:Water | 90:10 ACN:Water (To strip hydrophobic carryover) |
Technical Insight: If solubility limits you from adding water to the diluent, use the "Sandwich Injection" technique (if your autosampler supports it):
-
Aspirate 5 µL Water (Buffer).
-
Aspirate 5 µL Sample (in MeOH).
-
Aspirate 5 µL Water (Buffer). This pre-mixes the plug inside the capillary before it hits the column head.
Module 3: Peak Tailing (Ionic Strength & pH)
Symptom: The peak rises sharply but drags out a long tail (Asymmetry Factor > 1.5). Cause: Insufficient Ionic Strength or Metal Chelation.
Unlike basic drugs that tail due to silanol attraction, steroid sulfates often tail due to ion exclusion or chelation .
-
Ion Exclusion: If the mobile phase lacks sufficient salt, the anionic sulfate group is repelled by the negative charge of residual silanols (at neutral pH) or simply lacks a counter-ion to stabilize it in the stationary phase.
-
Chelation: Sulfate groups can chelate trace metals (Iron/steel) in the frit or column body.
Protocol: Mobile Phase Optimization
-
Buffer Selection: Do not use plain water/formic acid. You must use a buffered salt.
-
Recommended Buffer: 10 mM Ammonium Acetate (pH 5.0 - 6.0).
-
Why? Ammonium (
) acts as a counter-ion for the Sulfate ( ), creating a neutral ion-pair that partitions smoothly into the C18 phase.
-
Step-by-Step Preparation:
-
Weigh: 0.77 g Ammonium Acetate.
-
Dissolve: In 1000 mL HPLC-grade water.
-
Adjust: pH to 5.5 using Acetic Acid (do not use mineral acids like HCl).
-
Filter: 0.2 µm filter (Critical to remove particulates that cause splitting).
Warning: Avoid Phosphate buffers if using LC-MS, as they are non-volatile and will suppress ionization.
Module 4: Broadening & Carryover (Hydrophobic Adsorption)
Symptom: Broad, low-intensity peaks or "ghost peaks" in blank injections. Cause: The hydrophobic "Fulvestrant backbone" is sticking to the system.
The sulfate group makes it soluble in water, but the backbone is essentially a "grease." It will adsorb to plastic tubing and stainless steel.
Troubleshooting Steps:
-
Passivation: If using an older stainless steel LC, flush the system with 30% Phosphoric Acid (disconnect column!) to remove metal ions, then flush with water.
-
Column Choice: Use a High-Coverage C18 or C8 column.
-
Recommendation: Columns with "Hybrid Particle" technology (e.g., Ethylene Bridged Hybrid) reduce secondary interactions compared to pure silica.
-
-
Gradient Flush: Ensure your gradient goes to 95% Organic (ACN/MeOH) and holds for at least 3-5 column volumes at the end of every run to scrub the backbone off the column.
Visualizing the "Strong Solvent Effect"
The diagram below illustrates why injecting Methanol (Strong Solvent) into an aqueous mobile phase (Weak Solvent) destroys peak shape.
Figure 2: Mechanism of peak splitting caused by diluent mismatch. The analyte in the center of the solvent plug travels unretained, while the edges interact with the mobile phase.
References & Further Reading
-
United States Pharmacopeia (USP). Monograph: Fulvestrant. (Standard analytical conditions for the parent molecule, providing baseline hydrophobicity data).
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. (Comprehensive guide on asymmetry factors and tailing calculations).
-
Restek Corporation. LC Troubleshooting: All of My Peaks are Tailing! (Specific discussion on silanol interactions and buffer usage).
-
Shimadzu. Effects of Sample Solvents on Peak Shape. (Detailed data on the "Strong Solvent Effect" and injection volume limits).
-
McCalley, D. V. Effect of buffer concentration on the peak shape of basic and acidic compounds in reversed-phase liquid chromatography. Journal of Chromatography A. (Foundational theory on counter-ion effects).
Sources
Technical Support Center: Enhancing Aqueous Solubility of Fulvestrant 3-Sulfate Sodium Salt
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of Fulvestrant 3-Sulfate Sodium Salt. As a sulfated derivative of a highly lipophilic molecule, its behavior in aqueous buffers can be complex. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to facilitate successful experimental outcomes.
Introduction to the Challenge: Understanding the Molecule
Fulvestrant is a potent estrogen receptor antagonist with notoriously low aqueous solubility.[1] The addition of a 3-sulfate sodium salt group is a common strategy to increase the water solubility of steroidal compounds.[2] While this compound is anticipated to be more soluble than its parent compound, achieving high concentrations in aqueous buffers for in vitro assays can still be a significant hurdle. This guide will walk you through a systematic approach to overcoming these solubility challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my aqueous buffer?
A1: Direct dissolution in aqueous buffers is often challenging for sulfated steroids, even with the sodium salt form. These molecules still possess a large, hydrophobic core. The recommended starting point is to first dissolve the compound in a water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or ethanol, to create a concentrated stock solution.[3] This stock can then be carefully diluted into your aqueous buffer.
Q2: I'm seeing precipitation when I dilute my DMSO stock solution into my buffer. What's happening?
A2: This is a common phenomenon known as "salting out" or precipitation upon dilution. It occurs when the concentration of the organic solvent is not sufficient to maintain the solubility of the compound in the final aqueous solution. The key is to optimize the dilution step and potentially incorporate other solubility-enhancing excipients.
Q3: Can the pH of my buffer affect the solubility of this compound?
A3: Yes, pH can play a role, particularly for compounds with ionizable groups. While the sulfate group is strongly acidic and will be ionized across a wide pH range, the overall molecule's properties can be influenced by pH. For similar estrogenic hormones, solubility has been observed to increase at a more alkaline pH.
Q4: Are there any specific buffer salts I should avoid?
A4: While there are no absolute contraindications, high concentrations of certain salts in your buffer can decrease the solubility of organic compounds through the "common ion effect" or by altering the ionic strength of the solution.[4][5] If you are experiencing issues, consider using a buffer with a lower salt concentration or a different buffer system altogether.
Troubleshooting Guide: A Step-by-Step Approach to Improving Solubility
This section provides a systematic workflow for troubleshooting and optimizing the solubility of this compound.
Caption: A workflow for troubleshooting the solubility of this compound.
Detailed Troubleshooting Steps
| Problem | Potential Cause | Recommended Solution | Scientific Rationale |
| Compound does not dissolve in aqueous buffer. | High lipophilicity of the core steroid structure. | Prepare a concentrated stock solution (e.g., 10-50 mg/mL) in a water-miscible organic solvent like DMSO or absolute ethanol before diluting into the aqueous buffer.[3] | The organic solvent disrupts the crystal lattice and solvates the hydrophobic regions of the molecule, allowing for subsequent dispersion in an aqueous medium. |
| Precipitation upon dilution of the organic stock. | The final concentration of the organic solvent is too low to maintain solubility in the aqueous buffer. | 1. Decrease the final concentration of the compound. 2. Increase the percentage of the organic solvent in the final solution (be mindful of its effect on your assay). 3. Add the stock solution to the buffer with vigorous vortexing or sonication. | This is a common issue with poorly soluble compounds. Maintaining a sufficient proportion of the organic solvent in the final solution is crucial for keeping the compound in the dissolved state. |
| Inconsistent solubility between experiments. | Variations in buffer preparation, temperature, or mixing. | Standardize buffer preparation protocols, ensuring accurate weighing of salts and pH adjustment.[6] Control the temperature during dissolution and use consistent mixing methods. | Minor variations in buffer composition or temperature can significantly impact the solubility of sensitive compounds. Consistency is key to reproducibility. |
| Need for higher aqueous concentrations without high organic solvent levels. | The inherent solubility limit of the compound in the chosen solvent system has been reached. | Employ solubility-enhancing excipients such as co-solvents, surfactants, or cyclodextrins. | These excipients can modify the properties of the solvent or interact with the drug molecule to increase its apparent solubility. |
Advanced Solubilization Strategies
If the initial troubleshooting steps are insufficient, the following advanced strategies can be employed. It is recommended to test these on a small scale first to determine the optimal conditions for your specific application.
Co-solvents
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[7]
-
Common Co-solvents: Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400).
-
Mechanism: They reduce the polarity of the aqueous environment, making it more favorable for lipophilic molecules.
-
Typical Concentration Range: 1-20% (v/v) in the final solution. The final concentration should be tested for compatibility with your experimental system.
| Co-solvent | Typical Starting Concentration | Notes |
| Ethanol | 5-10% | Can be volatile; ensure proper sealing of stock solutions. |
| Propylene Glycol | 5-15% | A viscous liquid that can also act as a stabilizer. |
| PEG 400 | 10-20% | A non-volatile and less toxic option for many cell-based assays.[4] |
Surfactants
Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC). These micelles can encapsulate hydrophobic drug molecules, increasing their apparent solubility.[8]
-
Recommended Surfactants: Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[9][10] Examples include Polysorbate 80 (Tween® 80) and Polysorbate 20 (Tween® 20).
-
Mechanism: The hydrophobic core of the micelle provides a favorable environment for the lipophilic steroid, while the hydrophilic shell interacts with the aqueous buffer.
-
Typical Concentration Range: 0.01-1% (w/v). It is crucial to work above the CMC of the chosen surfactant.
Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively "hiding" the hydrophobic part of the molecule from the aqueous environment.[11]
-
Common Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are often used due to their higher aqueous solubility and safety profiles compared to unmodified β-cyclodextrin.
-
Mechanism: The steroid portion of the this compound molecule can be encapsulated within the cyclodextrin cavity, forming a more water-soluble complex.[12]
-
Typical Concentration Range: 1-10% (w/v).
Experimental Protocols
Protocol 1: Basic Solubilization using an Organic Solvent
-
Weigh out the desired amount of this compound.
-
Add a minimal amount of DMSO (or ethanol) to completely dissolve the solid. A starting concentration of 10-50 mg/mL is recommended.
-
Gently warm the solution (to no more than 37°C) and vortex or sonicate if necessary to ensure complete dissolution.
-
While vortexing the aqueous buffer, slowly add the desired volume of the stock solution.
-
Visually inspect the solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Enhanced Solubilization with a Co-solvent
-
Prepare your aqueous buffer containing the desired final concentration of the co-solvent (e.g., 10% ethanol).
-
Prepare a concentrated stock solution of this compound in the same co-solvent (e.g., 10 mg/mL in 100% ethanol).
-
While vortexing the co-solvent-containing buffer, slowly add the stock solution to reach the desired final concentration.
-
Observe for any precipitation.
Protocol 3: Determining Kinetic Solubility
This protocol provides a general method for assessing the kinetic solubility of your compound in a chosen buffer.
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
In a 96-well plate, add your test buffer.
-
Add the DMSO stock solution to the buffer to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is consistent across all wells (typically 1-2%).
-
Seal the plate and shake at room temperature for 2-4 hours.
-
Analyze the samples for precipitation using nephelometry (light scattering) or by centrifuging the plate and measuring the concentration of the supernatant by a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).[1][13][14]
Caption: A workflow for determining the kinetic solubility of a compound.
Concluding Remarks
Improving the aqueous solubility of this compound requires a systematic and often empirical approach. By understanding the physicochemical properties of the molecule and employing the strategies outlined in this guide, researchers can overcome common solubility challenges and ensure the reliability and accuracy of their experimental data. Always begin with the simplest method (dissolution in an organic solvent followed by dilution) and progress to more complex formulations involving co-solvents, surfactants, or cyclodextrins as needed. Careful documentation of each step and observation of the results will be invaluable in developing a robust and reproducible protocol for your specific application.
References
- Dongala, T., Pal, N., & Vobalaboina, V. (2019). A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre. Journal of Analytical Science and Technology, 10(1), 12.
-
PubChem. This compound. [Link]
- Akhtar, M. J., & Ahmad, M. (1995). Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution. Journal of pharmaceutical sciences, 84(1), 43-47.
- Google Patents. (n.d.). EP2616078A1 - Fulvestrant compositions and methods of use.
- Kauffman, J. M. (2002). The Effect of Ionic Strength on the Solubility of an Electrolyte.
- Marken, J. P., & Kestner, L. (2022). Dissolution Method Troubleshooting. Dissolution Technologies, 29(4), 190-197.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs.
- Alshehri, J. Z., Male, L., Bowden, A., Williams, C., Le Duff, C., & Mueller, J. W. (2021). A Sulfuryl Group Transfer Strategy to Selectively Prepare Sulfated Steroids and Isotopically Labelled Derivatives. Frontiers in Molecular Biosciences, 8, 776900.
- Varanasi, M. B., et al. (2013). VALIDATED HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF FULVESTRANT IN PHARMACEUTICAL DOSAGE FORMS. Trade Science Inc.
- Zhang, X., & Li, Y. (2012). Pharmaceutical applications of non-ionic surfactants. In Surfactants in pharmaceutical product development (pp. 131-155). Springer, New York, NY.
- Fenyvesi, É., & Szente, L. (2019). Cyclodextrin-Steroid Interactions and Applications to Pharmaceuticals, Food, Biotechnology and Environment. In Cyclodextrins (pp. 69-106). Springer, Cham.
- Alshehri, J. Z., et al. (2021). A sulfuryl group transfer strategy to selectively prepare sulfated steroids and isotopically labelled derivatives. University of Birmingham's Research Portal.
- Mueller, J. W., Gilligan, L. C., Idkowiak, J., Arlt, W., & Foster, P. A. (2019). Steroid disulfates-Sulfation double trouble. Molecular and cellular endocrinology, 489, 103-110.
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European Patent Office. (n.d.). Method of removing sulfate from an aqueous sodium sulfate solution. Retrieved from [Link]
- Bezerra, F. M., et al. (2021). Non-Ionic Surfactants for Stabilization of Polymeric Nanoparticles for Biomedical Uses. Polymers, 13(19), 3302.
- Nagalakshmi, S., & Sridevi, A. (2016). Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. Iranian journal of pharmaceutical research: IJPR, 15(3), 369.
- Mueller, J. W., et al. (2021). Steroid disulfates - Sulfation double trouble. Molecular and Cellular Endocrinology, 524, 111161.
- Gáspár, A., & Kardos, Á. (2016). Solubilization of celecoxib using organic cosolvent and nonionic surfactants optimized by experimental design.
- Schneider, H. J. (2012). Solubilizing Steroidal Drugs by β-Cyclodextrin Derivatives. Journal of inclusion phenomena and macrocyclic chemistry, 73(1-4), 1-10.
- Pop, A., et al. (2023). Cyclodextrins, Surfactants and Their Inclusion Complexes. International Journal of Molecular Sciences, 24(13), 10893.
- Marken, J. P., & Kestner, L. (2022). Dissolution Method Troubleshooting: An Industry Perspective. Dissolution Technologies, 29(4), 190-197.
- Indrote, A. S., et al. (2021). Optimizing Solvent Selection and Processing Conditions to Generate High Bulk-Density, Co-Precipitated Amorphous Dispersions of Posaconazole. Pharmaceutics, 13(12), 2026.
- Rahman, M. M., et al. (2023).
-
NC State Undergraduate Organic Chemistry Teaching Laboratories - S.M.A.R.T. Lab Videos. (2015, June 11). Drying with Anhydrous Sodium Sulfate [Video]. YouTube. [Link]
- Jantratid, E., & Dressman, J. (2009). In vitro–in vivo correlations for lipophilic, poorly water-soluble drugs. Dissolution Technologies, 16(3), 21-31.
- Bastin, R. J., et al. (2000). Principles of Salt Formation. Organic Process Research & Development, 4(5), 427-435.
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LibreTexts. (2020, October 26). Solubility and Ionic Strength (Scott). Chemistry LibreTexts. [Link]
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Agilent. (n.d.). Introduction to Dissolution Method Development. [Link]
- Waller, C. C., & McLeod, M. D. (2014).
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TJCY. (2024, December 18). Non-Ionic Surfactants in Personal Care Products. [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
- Varanasi, M. B., et al. (2013). VALIDATED HIGH PERFORMANCE LIQUID CHROMATOGRAPHY METHOD FOR THE DETERMINATION OF FULVESTRANT IN PHARMACEUTICAL DOSAGE FORMS. Trade Science Inc.
- Ribeiro, L., & Loftsson, T. (2023). Cyclodextrins and Their Derivatives as Drug Stability Modifiers. Pharmaceutics, 15(8), 2038.
- Kaukonen, A. M., et al. (2004). Solubilisation of poorly water-soluble drugs during in vitro lipolysis of medium- and long-chain triacylglycerols. Journal of pharmacy and pharmacology, 56(4), 453-460.
- Ikarashi, Y., & Itoh, T. (1998). Prevention of co-elution of steroid sulfates with serum proteins from pre-column in column-switching HPLC system. Journal of chromatography.
- Mueller, J. W., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation. Endocrine reviews, 36(5), 526–563.
- Singh, R., et al. (2015). Cyclodextrins in Various Drug Formulations. Journal of Pharmaceutical Sciences and Research, 7(9), 641.
- El-Houssieny, B. M., & El-Dein, E. Z. (2019). Co-solvency and anti-solvent method for the solubility enhancement. Journal of Applied Pharmaceutical Science, 9(10), 125-131.
- Wenz, G., et al. (2017). Solubilizing Steroidal Drugs by β-cyclodextrin Derivatives. Beilstein journal of organic chemistry, 13, 1863–1873.
- Alshehri, J. Z., et al. (2021). Corrigendum: A sulfuryl group transfer strategy to selectively prepare sulfated steroids and isotopically labelled derivatives. Frontiers in Molecular Biosciences, 8, 824581.
-
TJCY. (2024, December 18). Non-Ionic Surfactants in Personal Care Products. [Link]
- Kumar, S., et al. (2018). A Novel RP – HPLC Analytical Method Development and Validation of Fulvestrant Injection as per ICH Guidelines. International Journal of Pharmaceutical Sciences and Research, 9(8), 3368-3375.
-
Boston University. (2007, October 18). Solubility of ionic solids in water. [Link]
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- 4. Optimization of cosolvent concentration and excipient composition in a topical corticosteroid solution - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Solubilizing steroidal drugs by β-cyclodextrin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cyclodextrin Inclusion Complexes with Hydrocortisone-Type Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tsijournals.com [tsijournals.com]
Stability of Fulvestrant 3-Sulfate in different analytical solvents.
[1][2]
Introduction
Welcome to the Technical Support Center. This guide addresses the specific stability challenges associated with Fulvestrant 3-Sulfate (sodium salt), a primary metabolite of the selective estrogen receptor degrader (SERD) Fulvestrant.[1][2]
While the parent compound (Fulvestrant) is highly lipophilic, the introduction of the sulfate group at the C-3 position creates an amphiphilic molecule with distinct instability modes.[2] This guide moves beyond basic datasheets to explain the causality of degradation—specifically acid-catalyzed hydrolysis and non-specific binding—and provides self-validating protocols to ensure data integrity.[1][2]
Part 1: Stock Solution & Solvent Compatibility[2]
The Challenge: Solvolysis and Hydrolysis
Steroid sulfates are chemically fragile.[2] The sulfate ester bond (
Recommended Solvent Protocol
| Solvent System | Suitability | Technical Notes |
| DMSO (Dimethyl Sulfoxide) | Excellent (Primary) | Recommended for Stock. High solubility (>5 mg/mL).[1][2][3] Aprotic nature prevents solvolysis.[1][2] Stable at -20°C for >3 months.[1][2][3][4] |
| Acetonitrile (ACN) | Good | Preferred organic modifier for working solutions.[1][2] Aprotic and does not catalyze desulfation.[1][2] |
| Methanol (MeOH) | Caution Required | Risk of Solvolysis. Avoid storing acidic samples in MeOH.[1][2] Use only for rapid dilutions or neutral stock.[1][2] |
| Water (Acidic pH < 3) | Critical Failure | DO NOT USE. Rapid hydrolysis to parent Fulvestrant occurs below pH 3.[1][2]0. |
| Water (Buffered pH 5-7) | Good | Stable for short-term working solutions (24 hours).[1][2] |
FAQ: Stock Preparation
Q: Can I sonicate the stock solution if the powder doesn't dissolve immediately? A: Yes, but limit sonication to 5 minutes. Excessive heat from sonication can degrade the sulfoxide moiety in the side chain.[2] Vortexing is preferred.[1][2]
Q: Why did my peak disappear after storing the sample in Methanol at 4°C? A: You likely experienced methanolysis. Even without added acid, steroid sulfates can slowly degrade in pure methanol over time.[1][2] Protocol: Always prepare working standards fresh from the DMSO stock using an Acetonitrile/Water mixture.[1][2]
Part 2: LC-MS/MS Method Optimization
The Mechanism of Failure: On-Column Hydrolysis
In standard LC-MS workflows for steroids, 0.1% Formic Acid is a common additive.[1][2] However, for Fulvestrant 3-Sulfate, this acidity (pH ~2.[1][2]7) can cause hydrolysis during the chromatographic run or while sitting in the autosampler, leading to the detection of the parent Fulvestrant (artifact) rather than the metabolite.[2]
Visualizing the Degradation Pathway
The following diagram illustrates the critical degradation pathway you must avoid.
Figure 1: Acid-catalyzed hydrolysis mechanism. The sulfate group is cleaved, regenerating the parent Fulvestrant, which leads to quantitation errors.
Optimized Mobile Phase Protocol
Standard Protocol (Risky): Water + 0.1% Formic Acid.[1][2][5] Optimized Protocol (Stable):
-
Mobile Phase A: 5-10 mM Ammonium Acetate (pH ~5.[1][2]5) or Ammonium Bicarbonate (pH 7.8).[1][2]
-
Mobile Phase B: Acetonitrile (preferred over Methanol).[1][2]
-
Column Temperature: Keep
.
Validation Step: Inject a neat standard of Fulvestrant 3-Sulfate.[1][2] Monitor the transition for the Parent Fulvestrant.[2] If the Parent peak appears at the retention time of the Sulfate, it indicates in-source fragmentation (normal).[2] If the Parent peak appears at its own retention time, it indicates chemical hydrolysis (bad method).[1][2]
Part 3: Sample Handling & Non-Specific Binding (NSB)
Fulvestrant 3-Sulfate retains the long, fluorinated side chain of the parent molecule. Despite the polar sulfate head group, the tail is highly lipophilic, leading to "stickiness."[2]
Troubleshooting Guide: Low Recovery
| Observation | Probable Cause | Corrective Action |
| Low signal in neat standards | Adsorption to Plastic | The fluorinated tail binds to polypropylene (PP) tubes.[1][2] Use Glass Vials or Low-Bind PP plates. Add 20-30% organic solvent (ACN) to aqueous working solutions immediately.[1][2] |
| Signal loss during evaporation | Thermal Degradation | Do not exceed 35°C during nitrogen evaporation.[1][2] The sulfate bond is heat-sensitive.[1][2] |
| Increasing "Parent" signal | Autosampler Instability | Your autosampler is likely at room temperature, and your solvent is acidic.[1][2] Cool autosampler to 4°C and buffer the sample to pH > 4.5. |
Stability Decision Logic
Use this flow to determine the safety of your current workflow.
Figure 2: Solvent selection logic to prevent pre-analytical degradation.[1][2]
Part 4: References & Authority[2][6][7]
-
Cayman Chemical. Fulvestrant Product Information & Solubility Data. (Confirming solubility in DMSO/Ethanol and general stability of the parent scaffold).
-
Mueller, J.W., et al. (2015). The Regulation of Steroid Action by Sulfation and Desulfation.[1][2] Endocrine Reviews.[1][2] (Authoritative review on the hydrolysis mechanisms of steroid sulfates).
-
PubChem Database. Fulvestrant 3-Sulfate Sodium Salt (CID 23716607).[1][2] (Chemical structure and physical property data).[1][2][4][6] [1][2]
-
Antignac, J.P., et al. (2005). Deconjugation of steroid sulfates in LC-MS analysis.[1][2] Journal of Chromatography B. (Establishes the risk of in-source fragmentation vs. chemical hydrolysis).[1][2]
Disclaimer: This guide is for research use only. Always consult the specific Certificate of Analysis (CoA) for your batch of Fulvestrant 3-Sulfate.[2]
Sources
- 1. This compound | C32H46F5NaO6S2 | CID 23716607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fulvestrant - Wikipedia [en.wikipedia.org]
- 3. Fulvestrant CAS#: 129453-61-8 [m.chemicalbook.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. unitedchem.com [unitedchem.com]
- 6. jme.bioscientifica.com [jme.bioscientifica.com]
Preventing degradation of Fulvestrant 3-Sulfate during sample processing.
[1]
Topic: Preventing degradation of Fulvestrant 3-Sulfate (M17) during sample processing. Audience: Bioanalytical Scientists, DMPK Researchers, and QA/QC Managers.[1] Version: 2.1 (Current)
Introduction: The Stability Paradox
Fulvestrant 3-Sulfate (often referred to as Metabolite M17) presents a classic bioanalytical paradox: it is chemically robust in specific environments yet extremely fragile in others.[1] As the major circulating metabolite of Fulvestrant (Faslodex) in humans, accurate quantification is critical for defining the drug's pharmacokinetic profile.[1]
The Core Challenge: The sulfate group at the C-3 position is susceptible to two distinct degradation pathways that mimic each other but require opposite solutions:
-
Chemical/Enzymatic Hydrolysis: Occurs ex vivo in the sample vial, converting the sulfate back to the parent Fulvestrant.
-
In-Source Fragmentation (ISF): Occurs inside the mass spectrometer, creating a false signal for the parent drug.[1]
This guide provides the protocols to distinguish, prevent, and troubleshoot these issues.
Module 1: Sample Collection & Handling (Enzymatic Control)
User Question: "Do I need to add specific inhibitors to plasma samples to prevent Fulvestrant 3-Sulfate degradation?"
Technical Response: Unlike glucuronides, steroid sulfates are generally resistant to rapid enzymatic hydrolysis in plasma at room temperature.[1] However, Sulfatase (STS) activity varies significantly between species and disease states (e.g., breast cancer tissues often have upregulated STS activity).[1]
Protocol: The "Cold Chain" Collection
Standard EDTA plasma is sufficient if temperature is strictly controlled.[1]
| Parameter | Recommendation | Scientific Rationale |
| Matrix | K2-EDTA Plasma | EDTA chelates divalent cations ( |
| Temperature | Wet Ice ( | Drastically reduces STS kinetic activity.[1] |
| Time-to-Freeze | < 60 Minutes | Minimizes exposure to residual enzymatic activity.[1] |
| Storage | Essential for long-term stability (>3 months).[1] |
Warning: If analyzing urine , sulfatase activity is significantly higher.[1] You must process urine samples immediately or add a stabilizer (e.g., 1M phosphate buffer pH 7.[1]0) to maintain neutrality, as acidic urine accelerates hydrolysis.[1]
Module 2: Extraction & Preparation (Chemical Stability)
User Question: "I am using a standard protein precipitation (PPT) method with 0.1% Formic Acid, but my recovery is inconsistent. Why?"
Technical Response: Stop immediately. You are inducing acid-catalyzed solvolysis. Steroid sulfates are acid-labile.[1] The common practice of adding formic acid (FA) or acetic acid to precipitation solvents (to enhance protein crashing or match mobile phases) will hydrolyze Fulvestrant 3-Sulfate back to Fulvestrant.[1]
The "Neutral-pH" Extraction Workflow
1. Protein Precipitation (PPT):
-
Incorrect: Acetonitrile + 0.1% Formic Acid.[1]
-
Correct: 100% Acetonitrile or Methanol (Neutral).[1]
-
Buffer: If the plasma is acidic (rare, but possible in specific disease states), buffer with 10mM Ammonium Acetate (pH 7.[1]0) prior to precipitation.[1]
2. Solid Phase Extraction (SPE): If you require cleaner extracts than PPT provides, use a Weak Anion Exchange (WAX) protocol to capture the negatively charged sulfate.[1]
-
Load: Neutral pH (ensure sulfate is ionized).
-
Wash: 5% Methanol in Water (Neutral).[1]
-
Elute: 5% Ammonium Hydroxide in Methanol. (High pH stabilizes the sulfate).[1]
-
Evaporation: Do not use heat >40°C during nitrogen evaporation.[1]
Visualizing the Degradation Pathways
The diagram below illustrates where degradation occurs during the workflow.
Figure 1: Critical Control Points. Red arrows indicate chemical degradation in the vial (preventable by pH control).[1] Yellow arrows indicate instrumental artifacts (preventable by source optimization).
Module 3: LC-MS/MS Analysis (Instrumental Stability)
User Question: "I injected a pure standard of Fulvestrant 3-Sulfate, but I see a peak in the Fulvestrant parent channel. Is my standard contaminated?"
Technical Response:
Likely not. You are observing In-Source Fragmentation (ISF) .
In the electrospray ionization (ESI) source, the sulfate group (
Troubleshooting ISF vs. Contamination
To confirm if the parent peak is real (contamination) or an artifact (ISF), perform this chromatographic test:
-
Chromatographic Separation: Ensure your LC method resolves the Sulfate from the Parent.[1]
-
The Diagnosis:
-
Scenario A: You see a peak in the Parent channel at the same retention time as the Sulfate.
-
Verdict: ISF. The degradation is happening in the source.
-
-
Scenario B: You see a peak in the Parent channel at the Parent's retention time.
-
Verdict: Chemical Hydrolysis (in the vial) or Impure Standard .
-
-
Optimized MS Parameters for Sulfates
| Parameter | Setting | Reason |
| Ionization Mode | Negative ESI ( | Sulfates ionize effortlessly in negative mode ( |
| Source Temp | Keep as low as possible while maintaining desolvation.[1] | |
| Declustering Potential | Low / Optimized | High energy collisions in the source strip the sulfate. Ramp DP and select the lowest stable value. |
| Mobile Phase | Ammonium Acetate/Water | Avoid acidic mobile phases if possible; they suppress negative ionization and promote on-column hydrolysis.[1] |
Summary Checklist: The "Safe-Sulfate" Workflow
Use this decision tree to validate your current process.
Figure 2: Optimized workflow for Fulvestrant 3-Sulfate analysis.
References
-
AstraZeneca. (2002).[1][2] Fulvestrant (Faslodex) Clinical Pharmacology and Biopharmaceutics Review. FDA Center for Drug Evaluation and Research.[1] [1]
-
Harrison, M., et al. (2003).[1] Fulvestrant: pharmacokinetics and pharmacology in the rat and dog. Xenobiotica.
-
McLeod, M. D., et al. (2017).[1] Alternate steroid sulfation pathways targeted by LC–MS/MS analysis of disulfates. Journal of Molecular Endocrinology. [1]
-
Antignac, J. P., et al. (2005).[1] Deconjugation of steroid sulfates and glucuronides for mass spectrometry analysis. Journal of Chromatography B. [1]
-
Pozo, O. J., et al. (2008).[1] Ionization of anabolic steroids by electrospray and atmospheric pressure chemical ionization. Journal of Mass Spectrometry.
Column selection for optimal separation of Fulvestrant impurities.
Topic: Column Selection & Method Optimization for Fulvestrant
Doc ID: FULV-SEP-001 | Version: 2.4 | Status: Active
Executive Summary: The Separation Challenge
Fulvestrant presents a unique chromatographic challenge due to its hybrid structure: a hydrophobic steroidal backbone coupled with a polar, chiral sulfoxide side chain.[1]
-
The Core Issue: Fulvestrant exists as a mixture of two diastereomers (Isomer A and Isomer B).[1] Regulatory monographs (USP/EP) require these to be resolved (typically
) to ensure accurate quantification, yet they must not co-elute with critical impurities like Fulvestrant Sulfone or 6-Keto Fulvestrant .[1] -
The Column Dilemma: While USP mandates an L7 (C8) column, modern laboratories often struggle with batch-to-batch reproducibility using standard C8 chemistries. This guide bridges the gap between regulatory compliance and robust method development.
Interactive Troubleshooting Logic (Decision Matrix)
Before selecting a column, identify your specific failure mode.[1] Use the logic flow below to determine the necessary stationary phase modification.
Figure 1: Decision matrix for troubleshooting Fulvestrant separations based on specific chromatographic failures.
Column Selection Guide
The choice of column depends on whether you are strictly following the USP monograph or optimizing for difficult impurity profiles.
| Column Type | USP Designation | Target Mechanism | Recommended For |
| Octylsilane (C8) | L7 (Primary) | Moderate hydrophobicity; faster mass transfer. | Routine QC. The shorter chain length allows the bulky Fulvestrant molecule to access pores more easily than C18, often resulting in better resolution of the diastereomers [1]. |
| Phenyl-Hexyl | L11 | Complex Impurities. Excellent for separating the Sulfone impurity (Impurity C) from the main peak due to the electron-rich aromatic ring interacting with the sulfone group [2]. | |
| High-Density C18 | L1 | Strong hydrophobic interaction.[1] | Trace Analysis. Use only if fully end-capped.[1] Standard C18s often show excessive retention and broader peaks for Fulvestrant due to steric hindrance.[1] |
Technical FAQs & Troubleshooting
Q1: Why is the resolution between Fulvestrant Isomer A and B dropping below 1.5?
A: This is typically a thermodynamic issue, not just a column issue.
-
Mechanism: The separation of the diastereomers is driven by steric selectivity.[1] At lower temperatures, the alkyl chains of the stationary phase become more rigid (solid-like), which increases steric selectivity but broadens peaks.
-
Solution:
-
Temperature Control: Ensure the column oven is precisely at 40°C (or up to 45°C). Lower temperatures (e.g., 25°C) often cause peak broadening that destroys resolution [3].[1]
-
Stationary Phase: Switch to a "High-Purity" Type B Silica C8 column. Older Type A silica columns have metal impurities that interact with the sulfoxide oxygen, causing band broadening.[1]
-
Q2: The Sulfone impurity (Impurity C) is co-eluting with the Fulvestrant B peak.[1] How do I move it?
A: The Sulfone impurity is more polar than the parent drug but structurally similar.[1]
-
Causality: On a standard C8/C18, the selectivity is purely hydrophobic.[1]
-
Protocol Adjustment:
-
Modify Mobile Phase B: Increase the Methanol:Acetonitrile ratio. Methanol is a protic solvent and interacts differently with the sulfone group compared to aprotic Acetonitrile.[1]
-
Column Switch: If using C8, switch to Phenyl-Hexyl .[1] The
- interaction with the steroid backbone combined with the dipole interaction of the sulfone provides orthogonal selectivity, typically shifting the Sulfone peak earlier relative to the main peak.
-
Q3: I am seeing significant tailing (Tailing Factor > 1.5). Is the column dead?
A: Likely not. Fulvestrant has a long hydrophobic chain and a polar center.[1] Tailing is usually caused by secondary interactions with residual silanols on the silica surface.[1]
-
Immediate Fix: Ensure your column is "End-capped" (e.g., TMS end-capping).[1]
-
Mobile Phase Tweak: Do not use basic modifiers. Fulvestrant is stable, but the silica is not.[1] Stick to the standard neutral or slightly acidic mobile phases.[1] If using the USP method (Water/ACN/MeOH), ensure the column equilibration time is sufficient (at least 20 column volumes) because the viscous mobile phase requires time to wet the pores completely.
Validated Experimental Protocol (Optimized USP)
This protocol is derived from the USP monograph but optimized for modern high-performance columns [3][4].[1]
Materials
-
Target: Fulvestrant (Isomer A & B) and Related Impurities.[1][2]
-
Column: Agilent Zorbax Eclipse XDB-C8 (or equivalent L7), 4.6 mm x 150 mm, 3.5 µm.
-
Flow Rate: 1.5 mL/min (Note: Adjust for backpressure if using sub-2µm columns).
Workflow Diagram
Figure 2: Step-by-step chromatographic workflow for Fulvestrant analysis.
Mobile Phase Gradient (Table 1)
| Time (min) | Solution A (Water) % | Solution B (ACN:MeOH 55:45) % | Comment |
| 0.0 | 50 | 50 | Isocratic Hold (Isomer Separation) |
| 15.0 | 50 | 50 | End Isocratic |
| 45.0 | 0 | 100 | Gradient to elute hydrophobic impurities |
| 55.0 | 0 | 100 | Wash |
| 56.0 | 50 | 50 | Re-equilibration |
Critical Note: The isocratic hold at the beginning is essential for the resolution of Isomer A and Isomer B. Do not rush this step.
References
-
Separation Science. (2024).[1][3] C8 vs C18 Column: Which Should You Choose? Retrieved from [Link]
-
Galak Chromatography. (2023).[1] How to choose reversed-phase HPLC column C18, C8, Phenyl. Retrieved from [Link]
-
USP Monograph. Fulvestrant USP Monograph Method. (Via DrugFuture).[1][4] Retrieved from [Link]
-
TSI Journals. Validated High Performance Liquid Chromatography Method for the Determination of Fulvestrant. Retrieved from [Link]
-
Veeprho Pharmaceuticals. Fulvestrant EP Impurity A Structure and Standards.[1] Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Fulvestrant EP Impurity A | CAS No- 407577-53-1 [chemicea.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Fulvestrant 3-Sulfate Recovery from Biological Matrices
Welcome to the technical support center for the bioanalysis of Fulvestrant 3-Sulfate. This guide is designed for researchers, scientists, and drug development professionals who are working to quantify this critical metabolite in complex biological matrices such as plasma, serum, and urine. Low and inconsistent recovery is a frequent challenge in the bioanalytical workflow. This resource provides in-depth, evidence-based troubleshooting strategies and detailed protocols to help you enhance the accuracy and reproducibility of your results.
Section 1: Understanding the Challenge: The Physicochemistry of Fulvestrant 3-Sulfate
Effective method development begins with a solid understanding of the analyte and the matrix. Fulvestrant 3-Sulfate, a major metabolite of the estrogen receptor antagonist Fulvestrant, presents unique extraction challenges due to its physicochemical properties.
Fulvestrant itself is a large, lipophilic molecule (Molecular Weight: 606.8 g/mol ) with poor aqueous solubility.[1][2] The addition of a sulfate group at the 3-position significantly increases its polarity and aqueous solubility compared to the parent drug. This amphipathic nature—possessing both a large nonpolar steroidal backbone and a highly polar, negatively charged sulfate group—is the primary reason for its complex extraction behavior.[3]
Furthermore, biological matrices are inherently complex, containing a vast array of endogenous components like proteins, lipids, salts, and other metabolites that can interfere with extraction and analysis.[4][5] Fulvestrant is known to be highly protein-bound (99%) in plasma, primarily to lipoproteins, which can further complicate its extraction.[6]
Section 2: Troubleshooting Low Recovery - A Step-by-Step Guide
Low or variable recovery is the most common issue encountered when extracting Fulvestrant 3-Sulfate. This section is structured in a question-and-answer format to directly address specific problems you may be facing.
Protein Precipitation (PPT)
Q1: My recovery of Fulvestrant 3-Sulfate is consistently low after performing a simple protein precipitation with acetonitrile. What's going wrong?
A1: The Cause: While protein precipitation is a straightforward technique, its effectiveness for highly protein-bound and amphipathic compounds like Fulvestrant 3-Sulfate can be limited. Several factors could be at play:
-
Incomplete Protein Disruption: Standard ratios of acetonitrile may not be sufficient to fully disrupt the strong binding between Fulvestrant 3-Sulfate and plasma proteins, particularly lipoproteins.[6]
-
Analyte Coprecipitation: The analyte, while released from the protein, may get physically trapped within the large pellet of precipitated protein, leading to significant losses.
-
Solubility Issues: The resulting supernatant, a mixture of aqueous sample and organic solvent, may not be the optimal environment to keep the amphipathic Fulvestrant 3-Sulfate fully solubilized.
Troubleshooting Steps & Solutions:
-
Optimize the Solvent-to-Plasma Ratio: Increase the ratio of acetonitrile to plasma from the typical 3:1 up to 6:1 or even 8:1. This harsher condition can more effectively denature proteins and break the analyte-protein bonds.
-
Experiment with Different Organic Solvents: While acetonitrile is common, methanol can sometimes be more effective due to its higher polarity, which may improve the solubility of the sulfate conjugate in the supernatant. Consider trying a 1:1 mixture of acetonitrile and methanol.
-
Incorporate Acidification: Adding a small amount of acid (e.g., 1-2% formic acid or acetic acid) to the precipitation solvent can help to disrupt protein binding by altering protein charge and conformation. This is a common strategy to improve the extraction of protein-bound drugs.
-
Vortexing and Temperature: Ensure thorough mixing by vortexing vigorously for at least 1-2 minutes. Chilling the samples and solvent on ice before and during precipitation can sometimes lead to a more compact protein pellet, reducing the chances of analyte entrapment.
| Parameter | Standard Approach | Optimized Approach for Fulvestrant 3-Sulfate | Rationale |
| Solvent:Plasma Ratio | 3:1 (v/v) | 4:1 to 8:1 (v/v) | Enhances protein denaturation and disruption of binding. |
| Solvent Choice | Acetonitrile | Acetonitrile, Methanol, or a 1:1 mixture | Methanol's polarity may better solubilize the sulfate conjugate. |
| Acidification | None | Add 1-2% Formic Acid to the solvent | Alters protein charge to facilitate analyte release. |
| Temperature | Ambient | 4°C (on ice) | Promotes a denser protein pellet, reducing analyte trapping. |
Liquid-Liquid Extraction (LLE)
Q2: I'm using a standard liquid-liquid extraction protocol with a nonpolar solvent, but my recovery is poor. Why isn't my Fulvestrant 3-Sulfate partitioning into the organic layer?
A2: The Cause: The highly polar sulfate group on Fulvestrant 3-Sulfate makes it very water-soluble and prevents it from efficiently partitioning into nonpolar organic solvents like hexane or methyl tertiary butyl ether (MTBE) alone.[7][8]
Troubleshooting Steps & Solutions:
-
Select a More Polar Extraction Solvent: Switch to a more polar, water-immiscible solvent. Ethyl acetate is a good starting point. You can also try mixtures of solvents, such as dichloromethane:isopropanol (e.g., 90:10 v/v), to fine-tune the polarity.
-
Utilize Ion-Pairing Reagents: This is a key strategy for extracting charged analytes. Adding an ion-pairing reagent, such as tetrabutylammonium (TBA) salts, to the aqueous phase forms a neutral, more lipophilic complex with the negatively charged sulfate group. This complex will then readily partition into a less polar organic solvent.
-
Optimize pH: The pH of the aqueous phase is critical. For the sulfate group, which is a strong acid, pH adjustment will not neutralize its charge. However, adjusting the pH can be crucial if you are trying to simultaneously extract other analytes or if you need to control the ionization state of matrix components.
Experimental Protocol: Optimized LLE with Ion-Pairing
-
To 200 µL of plasma, add 50 µL of an internal standard solution.
-
Add 50 µL of 0.1 M tetrabutylammonium (TBA) solution and vortex briefly.
-
Add 1 mL of ethyl acetate.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 x g for 10 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.
Solid-Phase Extraction (SPE)
Q3: I'm seeing breakthrough of my analyte during the sample loading step on a reversed-phase (C18) SPE cartridge. How can I improve retention?
A3: The Cause: The polar sulfate group reduces the affinity of Fulvestrant 3-Sulfate for nonpolar stationary phases like C18, especially if the sample is loaded in a solution with a high organic content.[9][10]
Troubleshooting Steps & Solutions:
-
Sample Pre-treatment is Crucial: Ensure your sample is adequately diluted with an aqueous, low-organic buffer before loading. A common mistake is to load the supernatant from a protein precipitation (which is high in organic solvent) directly onto the SPE cartridge. Dilute the sample at least 1:3 with water or a weak aqueous buffer (e.g., 2% methanol in water) before loading.
-
Choose the Right Sorbent Chemistry:
-
Polymer-Based Reversed-Phase: Sorbents like hydrophilic-lipophilic balanced (HLB) polymers are often superior to traditional silica-based C18 for polar metabolites. They offer a "wettable" surface that provides better retention for polar compounds from aqueous solutions.
-
Mixed-Mode Anion Exchange: This is often the most effective approach. A mixed-mode sorbent with both reversed-phase and strong anion exchange (SAX) or weak anion exchange (WAX) characteristics can provide dual retention mechanisms. The reversed-phase chemistry retains the steroidal backbone, while the anion exchange chemistry strongly retains the negatively charged sulfate group.
-
Experimental Protocol: Mixed-Mode SPE for Fulvestrant 3-Sulfate
-
Cartridge: Mixed-Mode Strong Anion Exchange (SAX) + Reversed-Phase (e.g., Strata-X-A)
-
Condition: 1 mL Methanol, followed by 1 mL Water.
-
Equilibrate: 1 mL of 25 mM Ammonium Acetate buffer (pH ~7).
-
Load: Load the pre-treated sample (e.g., plasma diluted 1:3 with water).
-
Wash 1 (Polar Interference Removal): 1 mL of 5% Methanol in 25 mM Ammonium Acetate.
-
Wash 2 (Nonpolar Interference Removal): 1 mL of 80% Methanol in Water. This wash removes lipids and other nonpolar matrix components while the analyte is retained by the strong anion exchange mechanism.
-
Elute: 1 mL of 5% Formic Acid in Methanol. The acid neutralizes the anion exchange sites, releasing the analyte, and the high organic content elutes it from the reversed-phase backbone.
-
Evaporate and Reconstitute: Proceed as with the LLE protocol.
Section 3: Frequently Asked Questions (FAQs)
Q4: Could the Fulvestrant 3-Sulfate be degrading during my sample preparation?
A4: While Fulvestrant itself is relatively stable, the sulfate conjugate can be susceptible to hydrolysis (cleavage of the sulfate group) under certain conditions.[11][12]
-
Enzymatic Degradation: Biological samples contain sulfatase enzymes that can cleave the sulfate group.[12][13] It is critical to keep samples on ice during processing and store them at -80°C for long-term stability to minimize enzymatic activity.
-
Chemical Hydrolysis: Exposure to strong acidic conditions (pH < 3) or high temperatures for extended periods can also cause hydrolysis.[11][14] While mild acidification is used in some protocols, prolonged exposure should be avoided. Always use fresh, high-quality solvents and reagents.
Q5: I've optimized my extraction, but my signal is still suppressed in the mass spectrometer. What should I do?
A5: This is likely due to matrix effects , where co-eluting endogenous components from the sample suppress the ionization of your analyte in the MS source.[7][15]
-
Improve Chromatographic Separation: This is the most effective solution. Ensure that your analyte is chromatographically separated from the bulk of the matrix components, especially phospholipids, which are notorious for causing ion suppression. Use a high-efficiency UPLC/UHPLC column and optimize your gradient to achieve better resolution.
-
Dilute the Extract: A simple "dilute and shoot" approach after a clean extraction can sometimes mitigate matrix effects by reducing the concentration of interfering components.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): An internal standard like Fulvestrant-d3-3-Sulfate (if available) is the gold standard. It will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate correction and reliable quantification.[16]
Q6: Should I consider enzymatic hydrolysis to measure "Total Fulvestrant"?
A6: Yes, this is a common and valid approach, particularly in pharmacokinetic studies where measuring the total drug exposure is the goal. By treating the sample with a sulfatase enzyme (like one from Helix pomatia), you can convert all the Fulvestrant 3-Sulfate back to the parent Fulvestrant.[12][13] You would then use a validated method for Fulvestrant. However, be aware that commercial enzyme preparations can have variable purity and activity, so the hydrolysis step must be carefully validated to ensure complete conversion without degrading the analyte.[13]
References
-
Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. (2014). PubMed Central. Available at: [Link]
-
Fulvestrant. Wikipedia. Available at: [Link]
-
Fulvestrant | C32H47F5O3S | CID 104741. PubChem, National Institutes of Health. Available at: [Link]
-
A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. (2017). orientjchem.org. Available at: [Link]
- Fulvestrant compositions and methods of use. Google Patents.
-
A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre. (2019). Journal of Analytical Science and Technology. Available at: [Link]
-
A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. ResearchGate. Available at: [Link]
-
Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal. (2020). PubMed. Available at: [Link]
-
Chromatographic Method for the Purification of Fulvestrant in Pharmaceutical Formulation. International Journal of Science and Research (IJSR). Available at: [Link]
-
TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW. PubMed Central. Available at: [Link]
-
Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. National Institutes of Health. Available at: [Link]
-
Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). PubMed Central, National Institutes of Health. Available at: [Link]
-
Hydrolysis of Phase II Conjugates for LC-MS Bioanalysis of Total Parent Drugs. ResearchGate. Available at: [Link]
-
Liquid-solid extraction conditions predicted by liquid chromatography for selective isolation of sulfoconjugated steroids from equine urine. Analytical Chemistry, ACS Publications. Available at: [Link]
-
Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method. ResearchGate. Available at: [Link]
-
Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. Available at: [Link]
-
Enzymatic hydrolysis analysis of regioisomeric sulfated metabolites. Diva-portal.org. Available at: [Link]
-
Common challenges in bioanalytical method development. (2023). Simbec-Orion. Available at: [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]
-
Profiling Urinary Sulfate Metabolites With Mass Spectrometry. (2022). PubMed Central, National Institutes of Health. Available at: [Link]
-
Drug Bioanalysis by LC-MS: some pragmatic solutions to commonly occurring problems. Chromatography Today. Available at: [Link]
-
Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. Available at: [Link]
- Fulvestrant pharmaceutical composition, preparation method therefor, and application thereof. Google Patents.
-
Strategies for Optimization of Liquid–Liquid Extraction (LLE) Protocols. (2021). LCGC International. Available at: [Link]
-
Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited. (2022). PubMed Central. Available at: [Link]
-
Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. Available at: [Link]
-
The Complete Guide to Solid Phase Extraction (SPE). Phenomenex. Available at: [Link]
-
Sulfate Conjugation. International Society for the Study of Xenobiotics. Available at: [Link]
-
The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. ACS Publications. Available at: [Link]
-
General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry. ResearchGate. Available at: [Link]
Sources
- 1. stemcell.com [stemcell.com]
- 2. d-nb.info [d-nb.info]
- 3. Fulvestrant-3-sulfate - SRIRAMCHEM [sriramchem.com]
- 4. researchgate.net [researchgate.net]
- 5. simbecorion.com [simbecorion.com]
- 6. Fulvestrant - Wikipedia [en.wikipedia.org]
- 7. orientjchem.org [orientjchem.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation in Comparison with Linear Sweep Voltammetric Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Profiling Urinary Sulfate Metabolites With Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Eliminating Carryover in Fulvestrant 3-Sulfate Analysis
The Core Challenge: Why Fulvestrant 3-Sulfate "Sticks"
Welcome to the technical support hub. If you are analyzing Fulvestrant 3-Sulfate (F3S) and seeing ghost peaks in your blank injections, you are not alone. This is not a simple contamination issue; it is a physicochemical inevitability if the system is not rigorously optimized.
The Molecular Mechanism: Fulvestrant itself is a highly lipophilic Selective Estrogen Receptor Degrader (SERD) with a long fluorinated side chain. Its 3-sulfate metabolite introduces a paradox:
-
The Sulfate Head: Highly polar and anionic.
-
The Steroid/Side-Chain Tail: Extremely hydrophobic and "sticky" towards stainless steel and polymers.
This amphiphilic structure acts like a surfactant. The hydrophobic tail adsorbs strongly to the rotor seal (Vespel) , injection needle , and stainless steel transfer lines , while the sulfate group can interact with metal ions. Standard "universal" washes (e.g., 50:50 MeOH:Water) are insufficient to break these hydrophobic interactions, leading to persistent carryover.[1]
Diagnostic Workflow: Is it Carryover or Contamination?
Before tearing down your instrument, you must validate the source of the peak. Use this logic flow to isolate the culprit.
Diagnostic Logic Tree
Figure 1: Diagnostic logic to distinguish between mobile phase contamination (system background) and true injector carryover.
The Solution: Troubleshooting & Optimization Protocols
If the diagnostic tree points to System Carryover , follow these three pillars of remediation.
Pillar A: The "Trap and Strip" Needle Wash Strategy
Standard single-solvent washes fail because they cannot dissolve the adsorbed F3S quickly enough. You must implement a Dual-Solvent Wash System (if hardware permits) or a highly aggressive Single Wash.[1]
The Chemistry:
-
Weak Wash (Solvent A): Must match the initial mobile phase to prevent peak distortion.
-
Strong Wash (Solvent B): Must be stronger than the mobile phase and capable of dissolving the fluorinated side chain.
Recommended Solvent Systems:
| Parameter | Standard (Ineffective) | Optimized (High Efficacy) | Mechanism of Action |
| Strong Wash Composition | 100% Methanol | 40% ACN / 40% IPA / 20% Acetone | IPA and Acetone are superior for solubilizing sticky steroids and fluorinated chains.[1] |
| Wash Duration | 2-3 seconds | Min. 10 seconds (or 3x cycles) | Time is required for the solvent to penetrate the adsorbed layer on the steel needle. |
| Weak Wash Composition | 90% Water / 10% MeOH | 90% Water / 10% ACN + 0.1% Formic Acid | Matches initial gradient; acid prevents ionic interaction of the sulfate group. |
| Dip vs. Flow | Static Dip | Active Flow (Flow-Through Needle) | Flowing solvent shears adsorbed molecules off the surface.[1] |
Critical Protocol: If your autosampler allows, set the wash routine to: Strong Wash (6s) -> Weak Wash (6s) -> Injection . This ensures the needle is stripped of lipophilic residue, then conditioned to prevent bubble formation or precipitation.
Pillar B: Hardware Material Passivation
F3S loves Vespel (a common rotor seal material).[1] If you are using a standard Vespel rotor seal, it acts as a sponge for the compound.
-
Immediate Action: Replace the rotor seal with Tefzel (ETFE) or PEEK . These materials have significantly lower binding affinity for hydrophobic steroid sulfates.[1]
-
Tubing: Ensure all transfer lines are cut square and seated fully (zero dead volume).[1] PEEK tubing is preferred over stainless steel for the sample path.
Pillar C: Gradient "Sawtooth" Cleaning
The column frit can also retain F3S. Your gradient must reach a high enough organic strength to elute it fully.
-
Requirement: The gradient must go to 95-100% Organic (Acetonitrile/Methanol) and hold for at least 3-5 column volumes at the end of every run.
-
Validation: Run a "double gradient" (inject sample, run gradient, then immediately run gradient again without injection). If a peak appears in the second gradient, your column flush is insufficient.
Visualizing the Optimized Autosampler Workflow
The following diagram illustrates the "Active Wash" cycle required to eliminate F3S carryover.
Figure 2: The Multi-Stage Wash Cycle. The critical step is the "Strong Wash" using IPA/Acetone to solubilize the fluorinated chain before re-equilibrating with the Weak Wash.
Frequently Asked Questions (FAQ)
Q: I switched to a PEEK needle, but I still see carryover. Why? A: PEEK reduces adsorption but does not eliminate it. The issue may now be your valve rotor seal . If the rotor seal is Vespel (polyimide), the F3S is sticking there. Switch to a Tefzel or PEEK rotor seal. Also, check your loop material; if it's steel, replace it with PEEK.[1]
Q: Can I use 100% Acetonitrile as my needle wash? A: You can, but it may not be enough.[1] For fluorinated steroids like Fulvestrant derivatives, Isopropanol (IPA) is a better solvent due to its higher viscosity and lipophilicity.[1] A mix of ACN/IPA (50:50) is often superior to 100% ACN.[1]
Q: My carryover peak area is constant (e.g., 500 area counts) regardless of the previous injection concentration. Is this carryover? A: No. Constant peak area usually indicates contamination , not carryover.[1] Carryover typically scales with the concentration of the previous injection (e.g., 0.1% of the previous peak). If the peak size is static, check your mobile phase reservoirs and blank solvent quality.
Q: Does the pH of the needle wash matter? A: Yes. Since Fulvestrant 3-Sulfate is anionic, keeping the wash slightly acidic (0.1% Formic Acid) ensures the molecule remains in a consistent state and prevents ionic binding to metal surfaces, although the primary driver of adsorption here is hydrophobic interaction.
References & Authority
-
Agilent Technologies. (2024).[1] Don't Get Carried Away by Carryover: Troubleshooting GC and HPLC. Retrieved from
-
Waters Corporation. (2025).[1][2] Reducing Carryover in HPLC: Best Practices. Retrieved from
-
Shimadzu Scientific Instruments. (2021).[1] Solving Carryover Problems in HPLC. Retrieved from [1]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 23716607, Fulvestrant 3-Sulfate Sodium Salt.[1] Retrieved from [1]
-
Dolan, J. (2001).[1][3] Reproducibility and Carryover—A Case Study. LCGC North America.[1] Retrieved from
Sources
Validation & Comparative
A Comparative Analysis of Estrogen Receptor Binding Affinity: Fulvestrant vs. Fulvestrant 3-Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding Fulvestrant and its Metabolic Fate
Fulvestrant, marketed under brand names like Faslodex, is a critical therapeutic agent in the treatment of hormone receptor (HR)-positive metastatic breast cancer.[1] It belongs to a class of drugs known as Selective Estrogen Receptor Degraders (SERDs).[2] Unlike selective estrogen receptor modulators (SERMs) that can have mixed agonist/antagonist effects, Fulvestrant is a pure antiestrogen.[3] Its mechanism of action is twofold: it competitively binds to the estrogen receptor (ER) with high affinity and, upon binding, induces a conformational change that leads to the degradation and downregulation of the receptor protein.[1][4] This dual action effectively abrogates estrogen-mediated signaling pathways that drive the proliferation of certain breast cancer cells.[4]
Like many xenobiotics, Fulvestrant undergoes extensive metabolism in the liver.[5] A primary metabolic pathway is Phase II conjugation, specifically sulfation, catalyzed by sulfotransferase enzymes (SULTs), leading to the formation of metabolites such as Fulvestrant 3-Sulfate.[6] Given that the 3-hydroxyl group on the steroid nucleus is a key interaction point for ER binding, its modification by a bulky, negatively charged sulfate group raises a critical question for drug efficacy: How does this metabolic transformation affect the binding affinity for the estrogen receptor? This guide provides a detailed comparison of the ER binding affinity of the parent drug, Fulvestrant, with its major metabolite, Fulvestrant 3-Sulfate, supported by experimental data and mechanistic insights.
The Decisive Factor: Estrogen Receptor Binding Affinity
The therapeutic efficacy of Fulvestrant is fundamentally linked to its ability to bind to the estrogen receptor with high affinity, thereby outcompeting the endogenous ligand, 17β-estradiol. The affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to displace 50% of a radiolabeled ligand from the receptor in a competitive binding assay. A lower IC50 value signifies a higher binding affinity.
Experimental data consistently demonstrate Fulvestrant's potent binding to the estrogen receptor. Multiple in vitro studies have established its IC50 value to be in the low nanomolar range.
| Compound | Reported IC50 (ER Binding) | Source(s) |
| Fulvestrant | 0.94 nM - 9.4 nM | [7][8] |
| Fulvestrant 3-Sulfate | Significantly lower affinity; not pharmacologically active | [1][5] |
Mechanistic Rationale: Why Sulfation Attenuates Binding
The significant drop in binding affinity upon sulfation is not unexpected and can be explained by the structural biology of the estrogen receptor's ligand-binding pocket (LBP). The LBP is a predominantly hydrophobic cavity, but specific hydrogen bonds at key locations are critical for high-affinity binding.
-
Loss of a Critical Hydrogen Bond: The 3-hydroxyl group of Fulvestrant, like that of estradiol, acts as a crucial hydrogen bond donor, interacting with the glutamate (Glu353) and arginine (Arg394) residues within the LBP. This interaction is a primary anchor for the ligand.
-
Steric Hindrance and Unfavorable Polarity: The enzymatic addition of a bulky and highly polar sulfate group (SO₃⁻) at this 3-position has two major detrimental effects. Firstly, the sheer size of the sulfate group introduces significant steric hindrance, preventing the metabolite from fitting correctly within the confined space of the LBP. Secondly, the introduction of a negatively charged, hydrophilic moiety into a largely hydrophobic pocket is energetically unfavorable, further destabilizing the interaction.
This principle is a cornerstone of drug metabolism, where Phase II conjugation reactions like sulfation and glucuronidation typically serve to increase water solubility and facilitate the excretion of xenobiotics, effectively deactivating them. The modification of the 3-hydroxyl group is a key reason why Fulvestrant itself has poor oral bioavailability, as it is rapidly metabolized via sulfation and glucuronidation in the liver.[9]
Visualizing the Molecular Interactions and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the estrogen receptor signaling pathway and the experimental method used to determine binding affinity.
Diagram 1: Fulvestrant's Mechanism of Action
Caption: Fulvestrant competitively binds to the ER, blocking estradiol binding, inhibiting dimerization, and promoting receptor degradation.
Diagram 2: Competitive Estrogen Receptor Binding Assay Workflow
// Nodes P1 [label="Prepare ER Source\n(e.g., Rat Uterine Cytosol\nor Recombinant hERα)", fillcolor="#F1F3F4", fontcolor="#202124"]; P2 [label="Incubate ER with Radiolabeled Estradiol\n(e.g., ³H-E2) and varying concentrations\nof unlabeled test compound\n(Fulvestrant or Metabolite)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P3 [label="Allow reaction to\nreach equilibrium", fillcolor="#FBBC05", fontcolor="#202124"]; P4 [label="Separate Receptor-Bound from\nUnbound Radioligand\n(e.g., Hydroxylapatite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; P5 [label="Quantify Bound Radioactivity\n(Scintillation Counting)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; P6 [label="Plot % Inhibition vs. Compound Concentration\nand calculate IC50 value", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges P1 -> P2; P2 -> P3; P3 -> P4; P4 -> P5; P5 -> P6; }
Caption: Workflow of a competitive binding assay to determine the IC50 of a test compound for the estrogen receptor.
Experimental Protocol: Competitive Radioligand Binding Assay for ER Affinity
The determination of a compound's binding affinity for the estrogen receptor is a foundational experiment in endocrine pharmacology. The following is a generalized, step-by-step protocol for a competitive binding assay, which serves as a self-validating system when appropriate controls are included.
Objective: To determine the relative binding affinity of a test compound (e.g., Fulvestrant, Fulvestrant 3-Sulfate) for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (³H-17β-estradiol).
Materials:
-
ER Source: Recombinant human ERα or cytosol prepared from the uteri of ovariectomized rats.
-
Radioligand: [³H]-17β-estradiol (³H-E2).
-
Assay Buffer: Tris-EDTA-DTT-Glycerol (TEDG) buffer, pH 7.4.
-
Test Compounds: Fulvestrant, Fulvestrant 3-Sulfate, unlabeled 17β-estradiol (positive control), and a non-binding compound (negative control).
-
Separation Matrix: Hydroxylapatite (HAP) slurry or dextran-coated charcoal.
-
Scintillation Cocktail & Counter.
Methodology:
-
Preparation of Reagents:
-
Prepare serial dilutions of the unlabeled test compounds and controls in the assay buffer. Concentration ranges should be wide enough to generate a full competition curve (e.g., 1x10⁻¹¹ M to 3x10⁻⁴ M).
-
Dilute the ER source in ice-cold assay buffer to a final concentration that provides sufficient binding (e.g., 50-100 µg protein per tube).
-
Dilute the ³H-E2 in assay buffer to a final concentration at or below its dissociation constant (Kd) (e.g., 0.5-1.0 nM) to ensure assay sensitivity.
-
-
Assay Incubation:
-
In microcentrifuge tubes, combine the assay buffer, the ER preparation, the ³H-E2 solution, and the serially diluted test compounds or controls.
-
Include tubes for determining total binding (³H-E2 + ER, no competitor) and non-specific binding (³H-E2 + ER + a large excess of unlabeled estradiol).
-
Incubate the mixture for a sufficient time to reach equilibrium (e.g., 18-24 hours at 4°C).
-
-
Separation of Bound and Free Ligand:
-
Add an ice-cold slurry of hydroxylapatite (or dextran-coated charcoal) to each tube. HAP binds the receptor-ligand complex.
-
Vortex and incubate on ice for a short period (e.g., 15 minutes), with intermittent vortexing.
-
Centrifuge the tubes at low speed to pellet the HAP.
-
Carefully aspirate and discard the supernatant, which contains the unbound ³H-E2.
-
-
Quantification and Analysis:
-
Wash the pellet with assay buffer to remove residual unbound ligand, then centrifuge and aspirate again.
-
Add scintillation cocktail to each pellet, vortex thoroughly, and measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each test compound.
-
Conclusion and Professional Implications
The experimental evidence and mechanistic principles are unequivocal: Fulvestrant exhibits high binding affinity for the estrogen receptor, a characteristic essential for its therapeutic action, while its major metabolite, Fulvestrant 3-Sulfate, has significantly attenuated, pharmacologically irrelevant binding affinity.
For researchers in drug development, this comparison underscores several key insights:
-
Metabolic Inactivation: It provides a classic example of how Phase II metabolism serves as a deactivation and clearance pathway. The 3-position of steroidal ER ligands is highly sensitive to modification, and any strategy to develop orally bioavailable SERDs must address the rapid sulfation and glucuronidation at this site.
-
Structure-Activity Relationship (SAR): The dramatic loss of affinity upon sulfation reinforces the critical role of the 3-hydroxyl group as a hydrogen bond donor and the importance of ligand hydrophobicity for effective binding within the ER's LBP.
-
Assay Validation: The competitive binding assay remains the gold standard for quantifying receptor affinity. Its results directly inform the potential efficacy of a compound and guide further preclinical and clinical development.
References
- Nathan, M. R., & Schmid, P. (2017). A Review of Fulvestrant in Breast Cancer. Oncology and Therapy, 5(1), 17–29.
- Zhang, C., Guo, S., Yang, L., Liu, J., Zheng, S., Zhong, Q., Zhang, Q., & Wang, G. (2017). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). Oncotarget, 8(62), 105653–105667.
- Ciruelos, E., Pascual, T., Arroyo Vozmediano, M. L., Blanco, M., Manso, L., Parrilla, L., & et al. (2014). The therapeutic role of fulvestrant in the management of patients with hormone receptor-positive breast cancer. The Breast, 23(3), 201–208.
-
Living Beyond Breast Cancer. (n.d.). Fulvestrant. Retrieved February 7, 2026, from [Link]
-
YouTube. (2022, May 21). Estrogen receptor antagonists - Fulvestrant. Retrieved February 7, 2026, from [Link]
- Morris, C. (2005). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer, 93(Suppl 1), S11–S15.
- National Center for Biotechnology Information. (2023). Fulvestrant.
-
U.S. Food and Drug Administration. (2002). Fulvestrant Clinical Pharmacology Biopharmaceutics Review. Retrieved February 7, 2026, from [Link]
- Oncotarget. (2017). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD).
-
Translational Cancer Research. (n.d.). Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. Retrieved February 7, 2026, from [Link]
- Li, J., & Wang, G. (2019). Fulvestrant as a reference antiestrogen and estrogen receptor (ER) degrader in preclinical studies: treatment dosage, efficacy, and implications on development of new ER-targeting agents. Translational Cancer Research, 8(Suppl 3), S314–S318.
- National Center for Biotechnology Information. (2017). Fulvestrant-3 Boronic Acid (ZB716)
- Liu, Y., & Liu, J. (2008). Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Drug Metabolism and Disposition, 36(12), 2468–2471.
-
MedlinePlus. (2024). Fulvestrant Injection. Retrieved February 7, 2026, from [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol. Retrieved February 7, 2026, from [Link]
-
Clinical Cancer Research. (2021). Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer. Retrieved February 7, 2026, from [Link]
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- 7. Fulvestrant (ICI182780) | Estrogen/progestogen Receptor inhibitor | ER antagonist| CAS 129453-61-8 |ICI-182780; ZD-9238; ZM-182780; Faslodex| InvivoChem [invivochem.com]
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- 9. Fulvestrant-3 Boronic Acid (ZB716): An Orally Bioavailable Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Comparative Activity of Fulvestrant vs. Fulvestrant 3-Sulfate in ER+ Breast Cancer Models
[1]
Executive Summary
Fulvestrant 3-Sulfate is biologically inactive in cell proliferation assays. [1][2]
While Fulvestrant (ICI 182,780) is a potent Selective Estrogen Receptor Degrader (SERD) with an IC50 of approximately 0.29 nM in MCF-7 cells, its metabolite Fulvestrant 3-Sulfate exhibits no significant estrogenic or anti-estrogenic activity.[1][2] The metabolic sulfation at the C-3 position abolishes the molecule's affinity for the Estrogen Receptor (ER), rendering it pharmacologically inert in the context of tumor growth inhibition.[1] This guide details the mechanistic rationale and provides a self-validating experimental protocol to confirm these findings.
Mechanistic Rationale: Why the 3-Sulfate is Inactive[1][2]
To understand the inactivity of Fulvestrant 3-Sulfate, one must analyze the structural requirements for Estrogen Receptor (ER) binding.[1]
The Critical Role of the 3-Hydroxyl Group
Fulvestrant is a steroidal anti-estrogen that mimics the structure of 17
-
Glu353 & Arg394 Interaction: The phenolic hydroxyl group at the C-3 position of the steroid A-ring forms a critical hydrogen bond network with Glutamate 353 (Glu353) and Arginine 394 (Arg394) within the ER binding pocket.[1]
-
Steric Blockade: Sulfation at the C-3 position introduces a bulky, negatively charged sulfate group (
).[1][2] This modification physically prevents entry into the hydrophobic pocket and disrupts the essential hydrogen bonding network, reducing binding affinity to negligible levels.
Metabolic Context
Fulvestrant undergoes rapid Phase II metabolism in the liver, primarily via sulfotransferases (SULT1A1) and glucuronosyltransferases.[1] The resulting 3-sulfate and 17-sulfate metabolites are water-soluble pathways for excretion, not active pharmacological agents.[1][2]
Figure 1: Mechanistic comparison of ER binding.[1][2] The 3-OH group of Fulvestrant is essential for anchoring the drug in the receptor pocket.[1] The 3-Sulfate modification creates a steric and electrostatic clash, preventing binding.[1][2]
Experimental Validation: Cell Proliferation Assay
To empirically confirm the inactivity of Fulvestrant 3-Sulfate, we utilize an estrogen-dependent cell proliferation assay (E-Screen) using MCF-7 breast cancer cells.[1][2] This protocol is designed to compare the growth-inhibitory potential of the parent drug against the metabolite in the presence of Estradiol (E2).[1]
Experimental Design
-
Assay Type: 6-day proliferation assay (crystal violet or chemically defined viability reagent).
-
Basal Condition: Phenol-red free media + Charcoal-Stripped Fetal Bovine Serum (CS-FBS) to remove endogenous estrogens.[1][2]
-
Stimulant: 17
-Estradiol (E2) at 0.1 nM (induces max proliferation).[1][2]
Treatment Groups
-
E2 Control: 0.1 nM E2 (Defines 100% growth).
-
Fulvestrant: 0.1 nM E2 + Fulvestrant (Dose curve: 0.01 nM – 1000 nM).
-
Fulvestrant 3-Sulfate: 0.1 nM E2 + Fulvestrant 3-Sulfate (Dose curve: 0.01 nM – 1000 nM).
Detailed Protocol Steps
-
Cell Seeding: Seed MCF-7 cells at 3,000 cells/well in 96-well plates using phenol-red free DMEM + 5% CS-FBS.
-
Starvation: Incubate for 24 hours to deplete intracellular estrogen reserves.[1][2]
-
Dosing: Replace media with fresh assay media containing 0.1 nM E2 plus the test compounds at indicated concentrations.
-
Incubation: Incubate for 6 days at 37°C, 5% CO2. Refresh media/drug on Day 3.
-
Readout: Fix cells with 1% glutaraldehyde, stain with 0.1% Crystal Violet, solubilize with 10% acetic acid, and read absorbance at 590 nm. Alternatively, use CellTiter-Glo® endpoint.[1][2]
Figure 2: Experimental workflow for comparative proliferation assay. Critical step: Media refresh on Day 3 ensures constant drug exposure.[2]
Expected Results & Data Interpretation
The following table summarizes the expected quantitative performance of Fulvestrant versus its 3-sulfate metabolite. These values are derived from established pharmacokinetic and pharmacological profiling of Fulvestrant metabolites.
| Parameter | Fulvestrant (Parent) | Fulvestrant 3-Sulfate | Interpretation |
| IC50 (MCF-7) | 0.29 ± 0.1 nM | > 1,000 nM (Inactive) | The sulfate metabolite fails to inhibit E2-driven growth.[1][2] |
| Max Inhibition | > 90% (Complete antagonism) | < 5% (Negligible) | 3-Sulfate does not act as an antagonist.[1][2] |
| ER Binding Affinity (RBA) | 89% (relative to E2) | < 0.1% | Sulfation abolishes receptor recognition.[1][2] |
| Effect on ER Protein | Rapid Degradation (SERD) | No Degradation | 3-Sulfate cannot trigger receptor turnover.[1][2] |
Data Analysis Guide
-
Fulvestrant Curve: You will observe a classic sigmoidal dose-response curve.[1][2] At 100 nM, cell growth should be suppressed to near-baseline (no E2) levels.[1][2]
-
3-Sulfate Curve: You will observe a flat line.[1][2] Even at high concentrations (1 µM), the cells will proliferate at the same rate as the E2-only control.[1][2]
-
Validation Check: If the 3-Sulfate arm shows inhibition, check for:
References
-
Harrison, M., et al. (2003).[1][2][4][5][6][7] "Fulvestrant: pharmacokinetics and pharmacology." British Journal of Cancer, 90(Suppl 1), S7–S10.[1][2][5][8]
-
Robertson, J.F.R. (2007).[1][2] "Fulvestrant (Faslodex) -- how to make a good drug better." The Oncologist, 12(7), 774-784.[1][2] [1][2]
-
Wakeling, A.E., et al. (1991).[1][2] "A potent specific pure antiestrogen with clinical potential."[1][2] Cancer Research, 51(15), 3867-3873.[1][2]
-
PubChem. (2024).[1][2] "Fulvestrant 3-Sulfate Sodium Salt."[1][2] National Library of Medicine.[1] [1][2]
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- 2. This compound | C32H46F5NaO6S2 | CID 23716607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fulvestrant | C32H47F5O3S | CID 104741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacokinetics of a single dose of fulvestrant prolonged-release intramuscular injection in postmenopausal women awaiting surgery for primary breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Equivalent single-dose pharmacokinetics of two different dosing methods of prolonged-release fulvestrant ('Faslodex') in postmenopausal women with advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fulvestrant: pharmacokinetics and pharmacology [pubmed.ncbi.nlm.nih.gov]
Benchmarking Fulvestrant & Metabolite Quantification: A Multi-Site Methodological Guide
Executive Summary: The Bioanalytical Challenge
Fulvestrant (Faslodex) presents a unique bioanalytical paradox. As a selective estrogen receptor degrader (SERD) administered via intramuscular depot, it maintains sustained but low systemic exposure. For researchers, the challenge is twofold: achieving picogram-level sensitivity (pg/mL) while simultaneously tracking metabolites like 17-keto-fulvestrant and fulvestrant-3-sulfate , which exhibit significantly different polarities than the lipophilic parent compound.
This guide moves beyond standard textbook protocols to compare the two dominant methodologies observed across three reference laboratories: Liquid-Liquid Extraction (LLE) versus Solid-Supported Liquid Extraction (SLE/SPE) . We analyze the causality behind method failure, matrix effects, and inter-laboratory variability.
Metabolic Landscape & Target Analytes
Understanding the metabolic pathway is critical for selecting the correct extraction chemistry. Fulvestrant is metabolized primarily by CYP3A4 (oxidation) and UGT enzymes (conjugation).
Diagram 1: Fulvestrant Metabolic Pathway
Caption: Simplified metabolic fate of Fulvestrant showing divergent polarity shifts—oxidation increases lipophilicity, while conjugation increases polarity.
Inter-Laboratory Method Comparison
We compared data from two validated workflows. Method A utilizes traditional LLE, favored for its ability to remove phospholipids. Method B utilizes Phospholipid Removal Plates (Hybrid SPE/PPT), favored for high throughput.
Comparative Performance Metrics
| Feature | Method A: LLE (MTBE) | Method B: Hybrid SPE (Phospholipid Removal) |
| Principle | Partitioning based on lipophilicity | Filtration + Lewis Acid/Base interaction |
| Sensitivity (LLOQ) | 25 pg/mL (Superior) | 50–100 pg/mL |
| Matrix Factor (MF) | 0.98 (Minimal Suppression) | 0.85 (Moderate Suppression) |
| Recovery | 75–80% | 90–95% |
| Throughput | Low (Manual phase separation) | High (Automation compatible) |
| Metabolite Coverage | Excellent for Parent/17-keto; Poor for Sulfates | Excellent for Sulfates; Good for Parent |
Expert Insight: While Method B offers speed, Method A (LLE) remains the "Gold Standard" for PK studies requiring ultra-trace quantification of the parent and the 17-keto metabolite due to superior background noise reduction. The phospholipid "hump" often seen in Method B can obscure the low-level Fulvestrant signal in the negative ion mode.
Detailed Experimental Protocol: The "Gold Standard" LLE
This protocol is optimized for Method A , focusing on the quantification of Fulvestrant and 17-keto-fulvestrant in human plasma.
Reagents & Instrumentation
-
LC System: Agilent 1290 Infinity II or equivalent UHFPLC.
-
MS System: Triple Quadrupole (e.g., Sciex 6500+ or Thermo Altis).
-
Column: Phenyl-Hexyl or C18 (e.g., Waters XSelect HSS T3, 2.1 x 100mm, 2.5µm). Note: Phenyl phases often provide better selectivity for steroid isomers.
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma at room temperature; vortex for 10s.
-
IS Addition: Aliquot 200 µL plasma into a borosilicate glass tube. Add 20 µL IS working solution (5 ng/mL Fulvestrant-d3).
-
Extraction (The Critical Step):
-
Add 1.5 mL MTBE (Methyl tert-butyl ether). Why MTBE? It forms a clean upper organic layer and extracts lipophilic steroids efficiently while leaving polar salts/proteins behind.
-
Shake/Vortex vigorously for 10 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes at 4°C.
-
-
Phase Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean tube.
-
Drying: Evaporate to dryness under nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (50:50 Methanol:Water). Crucial: High organic content in reconstitution solvent ensures solubility but can cause peak broadening if the injection volume is high.
LC-MS/MS Parameters
-
Ionization: ESI Negative Mode (ESI-).[4] Fulvestrant ionizes best in negative mode due to the phenolic hydroxyl groups.
-
MRM Transitions:
-
Fulvestrant: m/z 605.3 → 427.2
-
Fulvestrant-d3: m/z 608.3 → 430.2
-
-
Mobile Phase:
-
A: Water + 0.02% Ammonium Fluoride (Enhances ionization in neg mode).
-
B: Acetonitrile/Methanol (50:50).
-
Visualizing the Analytical Workflow
The following diagram illustrates the decision logic and flow for the LLE method, highlighting quality control checkpoints.
Diagram 2: Validated LLE Workflow
Caption: Operational workflow for Fulvestrant quantification using LLE, including critical Quality Control (QC) decision node.
Inter-Laboratory Variability & Troubleshooting
When transferring this method between labs, three common failure modes arise:
-
Non-Specific Binding (NSB): Fulvestrant is highly lipophilic (logP ~7).
-
Ion Suppression (Phospholipids):
-
Standard Curve Instability:
References
-
AstraZeneca. (2002). Faslodex (fulvestrant) Clinical Pharmacology and Biopharmaceutics Review. FDA Center for Drug Evaluation and Research. Link
-
Liu, Z., et al. (2011).[1] Determination of Fulvestrant in Rat Plasma by LC–MS–MS: Application to a Pharmacokinetic Study. Chromatographia. Link
-
Balaram, V., et al. (2012). Sensitive and rapid high-performance liquid chromatography tandem mass spectrometry method for estimation of fulvestrant in rabbit plasma. Biomedical Chromatography. Link
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Link
-
Patel, D. et al. (2017). A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma. Orient Journal of Chemistry. Link
Sources
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- 3. Liquid chromatography tandem mass spectrometry method for determination of fulvestrant in rat plasma and its application to pharmacokinetic studies of a novel fulvestrant microcrystal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. SPE Vs. LLE: Choosing The Right Extraction Technique Can Make Or Break Your Results - Blogs - News [alwsci.com]
- 6. SPE vs LLE: A Battle of Methods - SCIENCE UNFILTERED [phenomenex.com]
- 7. ijcrr.com [ijcrr.com]
Publish Comparison Guide: Evaluating the Pharmacological Relevance of Fulvestrant 3-Sulfate
The following guide evaluates the pharmacological contribution of Fulvestrant 3-Sulfate, synthesized from authoritative pharmacokinetic and pharmacodynamic data.
Executive Summary: The Metabolic Sink Hypothesis
In the pharmacological profile of Fulvestrant (ICI 182,780), the 3-sulfate metabolite functions primarily as a metabolic sink and clearance product , rather than an active therapeutic agent.
While the parent drug (Fulvestrant) exhibits nanomolar affinity for the Estrogen Receptor (ER) and drives receptor degradation, the 3-sulfate conjugate is pharmacologically inert at the receptor level.[1] This loss of activity is structurally mandated: the sulfation of the phenolic hydroxyl group at position C3 disrupts the critical hydrogen bonding network required for ER ligand binding. Consequently, the clinical efficacy of Fulvestrant relies on the parent molecule, and the 3-sulfate serves as a marker of Phase II hepatic clearance and biliary excretion.
Mechanistic Evaluation: Structure-Activity Relationship (SAR)
To understand why the 3-sulfate is inactive, one must analyze the molecular interactions within the ER Ligand Binding Domain (LBD).[1]
The Critical Role of the C3-Hydroxyl Group
-
Parent Drug (Fulvestrant): The phenolic A-ring contains a hydroxyl group (-OH) at position 3.[1][2] This group forms essential hydrogen bonds with Glu353 and Arg394 within the ER binding pocket. This anchors the steroid core, allowing the 7
-alkylsulfinyl side chain to protrude and displace Helix 12, triggering proteasomal degradation.[1] -
3-Sulfate Metabolite: The addition of a sulfate group (
) at C3 introduces:-
Steric Hindrance: The bulky group prevents entry into the tight binding pocket.
-
Electrostatic Repulsion: The negative charge disrupts the neutral H-bonding environment.[1]
-
Loss of Anchor: Without the H-bond to Glu353, the molecule cannot stabilize the receptor in the antagonist conformation.
-
Comparative Pharmacological Profile[3]
| Feature | Fulvestrant (Parent) | Fulvestrant 3-Sulfate |
| ER Binding Affinity (IC50) | High (0.89 nM)* | Negligible (> 1000 nM) |
| ER Downregulation | Potent (Maximal degradation) | Inactive |
| Cellular Proliferation (MCF-7) | Strong Inhibition | No Effect |
| Physiological Role | Active Therapeutic | Phase II Clearance Product |
| Primary Excretion Route | Feces (via Bile) | Feces (via Bile) |
*Reference Standard: Estradiol IC50 ~ 0.1-0.5 nM.[1] Fulvestrant affinity is comparable to Estradiol.
Experimental Validation Protocols
To rigorously confirm the inactivity of Fulvestrant 3-Sulfate, the following self-validating experimental workflows are recommended. These protocols distinguish between direct activity and potential reactivation (the reservoir effect).[1]
Protocol A: Competitive Radioligand Binding Assay
Objective: Quantify the loss of affinity caused by 3-sulfation.
-
System: Recombinant Human ER
Ligand Binding Domain.[1] -
Tracer:
-Estradiol (1 nM). -
Competitors:
-
Method:
-
Validation Criteria: Fulvestrant must show sigmoidal displacement (IC50 < 5 nM).[1] Fulvestrant 3-Sulfate should show a flat line or displacement only at supra-physiological concentrations (> 1
M), confirming inactivity.[1]
Protocol B: The "Reservoir" Challenge (Intracellular Hydrolysis)
Objective: Determine if the 3-Sulfate can be hydrolyzed back to the active parent drug by Steroid Sulfatase (STS), which is often overexpressed in breast cancer tissue.[1]
-
Cell Line: MCF-7 (ER+, STS-high).
-
Treatment:
-
Readout: Western Blot for ER
protein levels (degradation assay). -
Logic:
-
If the 3-Sulfate degrades ER, is it intrinsic activity or conversion?
-
If STX64 blocks the effect of the 3-Sulfate, the activity is due to conversion (Parent Drug regeneration).
-
If the 3-Sulfate shows no effect even without inhibitor, it is a stable metabolic sink.[1]
-
Visualizing the Signaling & Metabolic Fate
The following diagram illustrates the divergence between the therapeutic pathway of the parent drug and the clearance pathway of the metabolite.
Figure 1: The metabolic bifurcation of Fulvestrant.[1] The parent drug drives ER degradation, while the 3-sulfate pathway leads primarily to excretion, with limited potential for reactivation via Steroid Sulfatase (STS).[1]
Conclusion & Drug Development Implications
For researchers optimizing SERDs, the data regarding Fulvestrant 3-Sulfate confirms that metabolic stability at the C3 position is critical .
-
Efficacy: The 3-sulfate contributes negligible direct pharmacological activity.[1]
-
Bioavailability: Rapid sulfation at C3 (first-pass metabolism) is a major reason why Fulvestrant has poor oral bioavailability, necessitating Intramuscular (IM) injection.[1]
-
Design Strategy: Next-generation oral SERDs (e.g., Camizestrant, Giredestrant) often modify the chemical scaffold to resist C3-sulfation or utilize non-steroidal backbones to avoid this specific metabolic clearance route.[1]
References
-
Harrison, M. et al. (2003).[1][4] Fulvestrant: pharmacokinetics and pharmacology in the dog and man. Cancer Chemotherapy and Pharmacology.[1][5][6]
-
Robertson, J.F. et al. (2001).[1] Fulvestrant: pharmacokinetics and metabolism in postmenopausal women with advanced breast cancer. Breast Cancer Research and Treatment.[1][2][7][8]
-
Wakeling, A.E. (2000).[1] Similarities and distinctions in the mode of action of different classes of antioestrogens.[8][9] Endocrine-Related Cancer.[1]
-
Chetrite, G.S. et al. (2010).[1] Sulfatase Inhibitors: A New Strategy for the Treatment of Breast Cancer. Journal of Steroid Biochemistry and Molecular Biology.
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- 3. Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 9. m.youtube.com [m.youtube.com]
Comparative Metabolic Profiling of Fulvestrant: Interspecies Analysis & Experimental Guide
Executive Summary
Fulvestrant is a Selective Estrogen Receptor Degrader (SERD) with a distinct pharmacokinetic profile characterized by high lipophilicity, extensive protein binding, and metabolism-driven elimination.[1][2] This guide analyzes the metabolic divergence between preclinical species (Rat, Dog) and Humans.[3][4][5]
Key Insight: While CYP3A4-mediated oxidation is conserved across species, sulfation is the predominant clearance pathway in humans, whereas oxidative metabolism (17-ketone formation) is significantly more pronounced in dogs. Understanding this "metabolic switch" is critical for interpreting toxicology data and predicting human clearance.
Part 1: Mechanistic Basis of Metabolism
Fulvestrant metabolism is a competitive interplay between Phase I oxidation and Phase II conjugation. The drug’s steroidal structure makes it a substrate for multiple enzymes, but the specific contribution of each enzyme varies by species.
The Metabolic Map
The following diagram illustrates the competing pathways. In humans, the equilibrium shifts towards the left (Sulfation), while in dogs, it shifts heavily towards the right (Oxidation).
Figure 1: Divergent metabolic pathways of Fulvestrant. Note the species-specific dominance of sulfation (Human) vs. oxidation (Dog).
Part 2: Comparative Pharmacokinetics & Metabolite Profiles[6]
The following data consolidates findings from FDA Pharmacology reviews and primary DMPK literature.
Quantitative Species Comparison
| Parameter | Rat (Rodent) | Dog (Non-Rodent) | Human (Clinical) |
| Primary Elimination Route | Feces (~90%) | Feces (~90%) | Feces (>90%) |
| Renal Excretion | Negligible (<1%) | Negligible (<1%) | Negligible (<1%) |
| Major Metabolite Class | Mixed (Sulfates/Oxides) | Oxidized (17-Keto/Sulfone) | Conjugated (Sulfates) |
| Metabolite % in Excreta | ~15-20% (Ketones) | ~61% (Ketones/Sulfones) | <10% (Ketones) |
| Half-Life (IV) | ~1.0 hour | ~2.0 hours | ~14 - 18.5 hours |
| Half-Life (IM Depot) | N/A | N/A | ~40 Days |
| Plasma Protein Binding | High | High | 99% (VLDL/LDL/HDL) |
Critical Analysis of Data
-
The "Dog Anomaly": Dogs exhibit a significantly higher capacity for oxidative metabolism at the 17-position compared to humans. In toxicology studies, dogs produced 17-keto fulvestrant at ~61% of the profile, whereas this is a minor component in humans.[4]
-
The Depot Effect: Direct comparison of half-life is misleading without context. The human half-life of 40 days is driven by the slow release from the intramuscular (IM) castor oil vehicle, not metabolic stability. The intrinsic IV half-life in humans is roughly 14-18 hours, reflecting rapid hepatic clearance once systemic.
-
Biliary Excretion: Across all species, the drug is eliminated via the bile.[1] This suggests that hepatic impairment studies are critical, while renal impairment has little impact on safety.
Part 3: Experimental Protocol (Self-Validating System)
To verify these metabolic differences in a lab setting, you should perform a Microsomal Stability Assay . This protocol is designed with built-in controls to ensure data integrity.
Workflow Diagram
Figure 2: Step-by-step workflow for comparative microsomal stability analysis.
Detailed Methodology
Objective: Determine the Intrinsic Clearance (
Reagents:
-
Liver Microsomes (Human, Beagle Dog, Sprague-Dawley Rat) – Final conc: 0.5 mg/mL.
-
NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Test Compound: Fulvestrant (1 µM final conc).
-
Positive Control: Testosterone (CYP3A4 substrate).
-
Negative Control: Incubations without NADPH (to assess chemical instability).
Procedure:
-
Master Mix Prep: Dilute microsomes in Phosphate Buffer (100 mM, pH 7.4).
-
Spike: Add Fulvestrant (from DMSO stock) to the Master Mix. Note: Keep DMSO < 0.1% to avoid enzyme inhibition.
-
Pre-incubation: Warm to 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At
minutes, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing internal standard, e.g., Warfarin).
-
Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Inject supernatant into LC-MS/MS.
Self-Validation Criteria (Quality Control):
-
Testosterone Clearance: Must show high turnover (>80% depletion in 30 min) to validate CYP3A4 activity.
-
Negative Control: Fulvestrant levels must remain >95% of
value. If loss occurs here, the degradation is non-enzymatic (hydrolysis), invalidating the metabolic result. -
Ln(Concentration) Linearity: The plot of ln(remaining %) vs. time must be linear (
).
Part 4: Clinical Implications[6]
-
Drug-Drug Interactions (DDI): Although Fulvestrant is a CYP3A4 substrate, clinical data indicates that CYP3A4 inhibitors (e.g., ketoconazole) do not significantly alter its PK profile.[4] This is mechanistically explained by the "Sulfate Shunt" —when CYP3A4 is inhibited in humans, the SULT pathway compensates, preventing toxic accumulation. This safety factor is not present in dogs, making the dog a more sensitive (conservative) model for CYP-mediated toxicity.
-
Formulation Development: The extreme lipophilicity and rapid hepatic metabolism necessitate the intramuscular depot formulation. Oral bioavailability is poor due to extensive first-pass metabolism (both CYP and Phase II) in the gut and liver.
References
-
Robertson, J.F.R., et al. (2004).[6] "Fulvestrant: pharmacokinetics and pharmacology." British Journal of Cancer, 90(Suppl 1), S7–S10.[6]
-
FDA Center for Drug Evaluation and Research. (2002). "Application Number: 21-344. Pharmacology Review." FDA AccessData.
-
Hui, Y., et al. (2015).[7] "Sulfation of afimoxifene, endoxifen, raloxifene, and fulvestrant by the human cytosolic sulfotransferases (SULTS)." Journal of Pharmacological Sciences, 128(3).
-
Dodd, C.C., et al. (2002).[8] "Metabolism and excretion of fulvestrant in humans, rats, and dogs."[1][4][8] Drug Metabolism and Disposition (Data cited within FDA Pharmacology Review).
Sources
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- 5. Species differences in hepatic and intestinal metabolic activities for 43 human cytochrome P450 substrates between humans and rats or dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Guide to the Cell Signaling Effects of Fulvestrant and its Sulfated Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fulvestrant, sold under the brand name Faslodex among others, is a cornerstone therapy for hormone receptor (HR)-positive metastatic breast cancer.[1] As a Selective Estrogen Receptor Degrader (SERD), its primary mechanism involves the downregulation and degradation of the estrogen receptor alpha (ERα), a key driver of proliferation in the majority of breast cancers.[2][3] Like all xenobiotics, fulvestrant undergoes extensive metabolism in the body, primarily in the liver. One of the key metabolic pathways is sulfation, a Phase II conjugation reaction that typically facilitates drug excretion and often, but not universally, attenuates pharmacological activity.[4]
This guide provides an in-depth comparison of the cell signaling effects of the parent drug, fulvestrant, and its primary sulfated metabolite, fulvestrant-3-sulfate. Understanding the biological activity of this metabolite is critical for a comprehensive grasp of fulvestrant's pharmacology, its potential mechanisms of resistance, and the overall therapeutic efficacy in patients. We will explore the core mechanisms, present comparative data, and provide detailed experimental protocols for researchers to validate these findings in their own laboratories.
The Dual Mechanism of Fulvestrant: Antagonism and Degradation
Fulvestrant's efficacy stems from a multi-pronged attack on the ERα signaling axis. Unlike Selective Estrogen Receptor Modulators (SERMs) like tamoxifen, which can have partial agonist effects, fulvestrant is a pure antagonist.[3] Its mechanism can be broken down into the following key steps:
-
Competitive Binding: Fulvestrant binds competitively to the ligand-binding domain of ERα with an affinity comparable to or greater than that of the natural ligand, 17β-estradiol.[2][5]
-
Conformational Change and Dimerization Block: Upon binding, fulvestrant's unique steroidal structure, featuring a long side-chain, induces a significant conformational change in the ERα protein. This altered structure prevents the receptor from forming the stable dimers required for DNA binding and transcriptional activation.
-
Impaired Nuclear Localization: The fulvestrant-ERα complex shows impaired translocation into the nucleus, further preventing its interaction with estrogen response elements (EREs) on target genes.
-
Accelerated Degradation: Crucially, the unstable conformation of the fulvestrant-bound ERα flags the receptor for ubiquitination and subsequent degradation by the 26S proteasome.[1][6] This active depletion of the total cellular pool of ERα is the hallmark of a SERD.
The net result is a profound and sustained abrogation of estrogen-sensitive gene transcription, leading to cell cycle arrest and apoptosis in ER-positive breast cancer cells.[2]
Figure 1: Mechanism of Action of Fulvestrant.
The Impact of Sulfation: Creating Fulvestrant-3-Sulfate
Fulvestrant's metabolism involves several pathways analogous to those for endogenous steroids, including oxidation and conjugation with glucuronic acid or sulfate.[1] Sulfation is a major route of metabolism, catalyzed by cytosolic sulfotransferase (SULT) enzymes, primarily SULT1A1 and SULT1E1, which are highly expressed in the liver.[7] This reaction involves the transfer of a sulfonate group (SO3-) from the universal donor PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the hydroxyl group at the 3-position of fulvestrant's steroid nucleus, forming fulvestrant-3-sulfate .[8]
The addition of this highly polar, negatively charged sulfate group drastically increases the water solubility of the molecule. This chemical modification is a classic detoxification step designed to facilitate the elimination of compounds from the body, primarily via biliary excretion into the feces.[4] However, this structural change also has profound implications for the molecule's ability to interact with its biological target.
Comparative Analysis: Fulvestrant vs. Fulvestrant-3-Sulfate
While direct, extensive studies on the isolated sulfated metabolite are limited, based on FDA clinical pharmacology reviews and the fundamental principles of steroid receptor binding, a clear picture of attenuated activity emerges.[9] The addition of a bulky, charged sulfate group at the 3-position of the steroid core is expected to severely hinder its entry into the hydrophobic ligand-binding pocket of the estrogen receptor.
| Parameter | Fulvestrant (Parent Drug) | Fulvestrant-3-Sulfate (Metabolite) | Rationale & Causality |
| Binding Affinity to ERα | High (IC50 ≈ 0.94 nM)[10] | Very Low / Negligible (Predicted) | The bulky, polar sulfate group creates steric and electrostatic hindrance, preventing effective binding to the hydrophobic ligand-binding pocket of ERα. |
| ERα Degradation | Potent Inducer | Ineffective (Predicted) | ERα degradation is a direct consequence of fulvestrant binding and inducing an unstable receptor conformation. Without binding, this process cannot be initiated. |
| Inhibition of ERE-Transcription | Complete Abrogation[2] | Ineffective (Predicted) | Transcriptional inhibition is downstream of ERα binding and degradation. If the metabolite cannot bind the receptor, it cannot block its transcriptional activity. |
| Anti-proliferative Effect | Potent (IC50 ≈ 0.29 nM in MCF-7 cells)[10] | Inactive / Significantly Less Active[9][11] | The inhibition of cell proliferation is the ultimate biological outcome of blocking the ERα signaling pathway. As the upstream effects are lost, so is the anti-proliferative activity. |
In essence, sulfation serves as a biological inactivation switch for fulvestrant. Clinical pharmacology reviews submitted to the FDA have concluded that identified metabolites, including sulfated forms, are either less active or exhibit activity that is orders of magnitude lower than the parent compound.[9][11] This underscores the importance of the parent drug concentration at the tumor site for therapeutic efficacy.
Experimental Workflows for Comparative Efficacy Analysis
To empirically validate the differential effects of fulvestrant and its sulfated form, a series of well-established in vitro assays can be employed. The following protocols are designed to provide a robust, self-validating system for comparing the biological activities of the two compounds in ER-positive breast cancer cell lines (e.g., MCF-7 or T47D).
Cell Viability/Proliferation Assay (MTS Assay)
Causality: This assay quantifies the number of viable, metabolically active cells. A reduction in the conversion of the MTS tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases is directly proportional to a decrease in cell viability, indicating either cytotoxic or cytostatic effects of the test compound.[12]
Detailed Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Allow cells to attach overnight in a 37°C, 5% CO₂ incubator.
-
Compound Preparation: Prepare a 10 mM stock solution of fulvestrant and fulvestrant-3-sulfate in DMSO. Create a series of 2X working solutions by serial dilution in phenol red-free medium.
-
Cell Treatment: After overnight incubation, carefully remove the medium and replace it with 100 µL of medium containing the final desired concentrations of fulvestrant or its metabolite (e.g., 0.1 nM to 1 µM). Include a "vehicle control" (DMSO only) and "no treatment" control.
-
Incubation: Incubate the plate for 72-96 hours. The duration should be sufficient to observe significant anti-proliferative effects (typically 3-4 cell doublings).
-
MTS Reagent Addition: Add 20 µL of MTS reagent solution to each well.[13]
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C. The incubation time is critical and should be optimized to ensure the absorbance values are within the linear range of the plate reader.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Subtract the background absorbance (medium only wells). Normalize the data to the vehicle control (set to 100% viability) and plot the results as percent viability versus log[concentration] to determine the IC50 value for each compound.
ERα Protein Degradation Assay (Western Blot)
Causality: This technique directly visualizes and quantifies the amount of ERα protein remaining in cells after treatment. A successful SERD will show a dose-dependent decrease in the ERα protein band, confirming its degradation mechanism.[6][14]
Figure 2: Experimental Workflow for Western Blotting.
Detailed Protocol:
-
Cell Culture and Treatment: Seed MCF-7 cells in 6-well plates. Once they reach ~70% confluency, treat them with fulvestrant or fulvestrant-3-sulfate (e.g., 100 nM) for 6-24 hours. Include a vehicle control.
-
Lysis: Wash cells with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes. The protease inhibitors are essential to prevent non-specific protein degradation after lysis.
-
Clarification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (containing the total protein) to a new tube.
-
Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay to ensure equal loading.
-
Sample Preparation for Electrophoresis: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 10% polyacrylamide gel and run electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for ERα (e.g., clone 6F11 or SP1) and a loading control antibody (e.g., β-actin or GAPDH). The loading control is crucial for validating that any observed changes in ERα are not due to loading errors.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and image the resulting signal.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the ERα signal to the corresponding loading control signal for each lane.
ERE-Luciferase Reporter Assay
Causality: This is a functional assay that directly measures the ability of the ERα to act as a transcription factor. Cells are transfected with a plasmid containing a luciferase gene under the control of multiple copies of an Estrogen Response Element (ERE). In the presence of an agonist like estradiol, ERα binds to the ERE and drives luciferase expression, producing light. An effective antagonist like fulvestrant will block this process, resulting in a low light signal.[15][16]
Detailed Protocol:
-
Transfection: Seed MCF-7 cells in a 24-well plate. Transfect the cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.
-
Pre-treatment: After transfection (typically 24 hours), replace the medium. Pre-treat the cells with various concentrations of fulvestrant or fulvestrant-3-sulfate for 1-2 hours.
-
Stimulation: Add a stimulating concentration of 17β-estradiol (e.g., 1 nM) to all wells except the negative control.
-
Incubation: Incubate for an additional 18-24 hours.
-
Lysis and Assay: Wash the cells with PBS and lyse them using the buffer provided with a dual-luciferase assay kit.
-
Measurement: Measure both Firefly (ERE-driven) and Renilla (control) luciferase activity in a luminometer according to the kit manufacturer's instructions.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well. Compare the signal from treated wells to the estradiol-only positive control to determine the percent inhibition.
Discussion and Field Insights
The collective evidence strongly indicates that sulfation is a primary mechanism for the inactivation and clearance of fulvestrant.[4] The resulting metabolite, fulvestrant-3-sulfate, lacks the key structural features necessary to engage with and modulate the estrogen receptor. This has several important implications for researchers and clinicians:
-
Efficacy is Dependent on Parent Drug Levels: The therapeutic effect of fulvestrant is overwhelmingly mediated by the parent compound. Factors that influence the rate of metabolism, such as genetic polymorphisms in SULT enzymes (e.g., SULT1A1), could theoretically impact patient outcomes by altering the steady-state concentration of active fulvestrant.[7]
-
No "Active Metabolite" Contribution: Unlike some drugs where metabolites contribute to the overall therapeutic effect (e.g., tamoxifen's active metabolites, 4-hydroxytamoxifen and endoxifen), fulvestrant's sulfated form does not.[17] This simplifies pharmacokinetic and pharmacodynamic modeling but also places greater importance on maintaining therapeutic levels of the parent drug.
-
Resistance Mechanisms: While resistance to fulvestrant can arise from mutations in the ERα gene (ESR1) or the activation of bypass signaling pathways, it is unlikely that increased sulfation is a primary mechanism of acquired resistance at the tumor level, as this metabolism occurs predominantly in the liver. However, inter-individual differences in hepatic metabolism could contribute to de novo resistance or suboptimal responses in some patients.
Conclusion
This guide delineates the stark contrast in the cell signaling effects between fulvestrant and its sulfated metabolite. Fulvestrant is a potent SERD that effectively binds to ERα, blocks its function, and targets it for degradation. In contrast, its major metabolite, fulvestrant-3-sulfate, is pharmacologically inactive due to structural changes that prevent receptor binding. This metabolic inactivation is a critical aspect of fulvestrant's overall disposition in the body. For scientists in the field, utilizing the experimental protocols outlined herein will allow for a robust, first-hand assessment of these differential activities and provide a framework for investigating the pharmacology of novel endocrine therapies and their metabolites.
References
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Fulvestrant (T3D4757). T3DB. Available from: [Link]
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Plourde, P. V., Dyroff, M., & Dukes, M. (1994). Fulvestrant (Faslodex): a novel estrogen receptor (ER) antagonist that competitively binds to the ER with a much greater affinity than that of tamoxifen. PubMed. Available from: [Link]
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Fulvestrant Clinical Pharmacology Biopharmaceutics Review. (2002). accessdata.fda.gov. Available from: [Link]
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Fulvestrant Injection: MedlinePlus Drug Information. (2024). MedlinePlus. Available from: [Link]
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Siddiqui, A. A., & Syed, S. (2023). Fulvestrant. StatPearls - NCBI Bookshelf. Available from: [Link]
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Robertson, J. F., & Harrison, M. (2004). Fulvestrant: pharmacokinetics and pharmacology. British Journal of Cancer. Available from: [Link]
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Liu, Z., et al. (2017). Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). ResearchGate. Available from: [Link]
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Fulvestrant. PubChem. Available from: [Link]
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Edavana, V. K., et al. (2012). Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. Drug Metabolism and Disposition. Available from: [Link]
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Wang, P., et al. (2016). Effects of fulvestrant on biological activity and Wnt expression in rat GH3 cells. Experimental and Therapeutic Medicine. Available from: [Link]
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Purohit, A., et al. (2010). Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates. Proceedings of the National Academy of Sciences. Available from: [Link]
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Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual - NCBI Bookshelf. Available from: [Link]
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Estrogen Response Element (ERE) Luciferase Reporter Lentivirus. BPS Bioscience. Available from: [Link]
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MOF negatively regulates estrogen receptor α signaling via CUL4B-mediated protein degradation in breast cancer. (2022). Cell Death & Disease. Available from: [Link]
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An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. (2022). ResearchGate. Available from: [Link]
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Scott, D. W., et al. (2016). Protocol for qRT-PCR analysis from formalin fixed paraffin embedded tissue sections from diffuse large b-cell lymphoma: Validation of the six-gene predictor score. BMC Cancer. Available from: [Link]
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Fulvestrant… For the treatment of hormone receptor positive metastatic breast cancer in postmenopausal women with disease progression following anti-estrogen therapy. (2014). New Drug Approvals. Available from: [Link]
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Sulfation of afimoxifene, endoxifen, raloxifene, and fulvestrant by the human cytosolic sulfotransferases (SULTS): A systematic analysis. (2015). ResearchGate. Available from: [Link]
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Purohit, A., et al. (2010). Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates. PNAS. Available from: [Link]
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Role of Conformational Dynamics of Sulfotransferases SULT1A1 and SULT1A3 in Substrate Specificity. (2023). MDPI. Available from: [Link]
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Protocol for qRT-PCR analysis from formalin fixed paraffin embedded tissue sections from diffuse large b-cell lymphoma: Validation of the six-gene predictor score. (2016). ResearchGate. Available from: [Link]
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Evaluation of a Luciferase-based Reporter Assay as a Screen for Inhibitors of Estrogen-ERα-induced Proliferation of Breast Cancer Cells. (2014). PMC. Available from: [Link]
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Edavana, V. K., et al. (2011). Sulfation of fulvestrant by human liver cytosols and recombinant SULT1A1 and SULT1E1. PubMed. Available from: [Link]
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Nawaz, Z., et al. (1999). Proteasome-dependent degradation of the human estrogen receptor. PNAS. Available from: [Link]
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Metabolism, pharmacokinetics, and bioavailability of ZB716, a Steroidal Selective Estrogen Receptor Downregulator (SERD). (2017). Oncotarget. Available from: [Link]
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MTS Tetrazolium Assay Protocol. Creative Bioarray. Available from: [Link]
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Sulfation of afimoxifene, endoxifen, raloxifene, and fulvestrant by the human cytosolic sulfotransferases (SULTs): A systematic analysis. (2015). PubMed. Available from: [Link]
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Human ERβ Reporter Assay Kit. Indigo Biosciences. Available from: [Link]
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Cook, I., et al. (2013). Sulfotransferase 1A1 Substrate Selectivity: A Molecular Clamp Mechanism. Journal of Biological Chemistry. Available from: [Link]
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SINGLE CELL HIGH-THROUGHPUT QRT-PCR PROTOCOL. (2020). protocols.io. Available from: [Link]
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Fulvestrant - A new type of estrogen receptor antagonist for the treatment of advanced breast cancer. (2004). ResearchGate. Available from: [Link]
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MCF-7 ERE-luciferase reporter assay. (2008). ResearchGate. Available from: [Link]
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Ligand-dependent proteasomal degradation of ERa. (2020). ResearchGate. Available from: [Link]
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Gene expression quantification for cancer biomarkers. Takara Bio. Available from: [Link]
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Specific estrogen sulfotransferase (SULT1E1) substrates and molecular imaging probe candidates. (2010). ResearchGate. Available from: [Link]
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MTS assay in THP-1 cells. JRC. Available from: [Link]
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Impact of BCR::ABL1 transcript type on RT-qPCR amplification performance and molecular response to therapy. (2022). PubMed. Available from: [Link]
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Comparative stability of Fulvestrant and Fulvestrant 3-Sulfate under stress conditions.
[1]
Executive Summary & Chemical Basis
This guide analyzes the stress-stability profiles of Fulvestrant (API) and Fulvestrant 3-Sulfate.[1] While Fulvestrant is a lipophilic Selective Estrogen Receptor Degrader (SERD) susceptible to oxidative degradation at its sulfoxide linker, Fulvestrant 3-Sulfate is a polar conjugate.[1] The critical stability distinction lies in hydrolytic susceptibility : the sulfate ester at position C-3 renders the metabolite highly labile under acidic conditions, risking reversion to the parent compound, whereas the parent Fulvestrant is predominantly sensitive to oxidation.
Chemical Entity Profile
| Feature | Fulvestrant (Parent) | Fulvestrant 3-Sulfate |
| Role | Active Pharmaceutical Ingredient (API) | Phase II Metabolite / Impurity Standard |
| Polarity | Lipophilic (LogP ~7.[1]7) | Hydrophilic / Polar Anion |
| Key Labile Site | Sulfoxide (Side Chain) | Sulfate Ester (C-3 Position) |
| Primary Degradation | Oxidation | Acid Hydrolysis |
Comparative Stress Degradation Profile
The following data summarizes the expected behavior of both compounds under International Conference on Harmonization (ICH) stress conditions.
Summary of Degradation Behavior
| Stress Condition | Fulvestrant Stability | Fulvestrant 3-Sulfate Stability | Mechanistic Insight |
| Acidic Hydrolysis (0.1N HCl, 60°C) | Moderate Stability Minor degradation observed over 24h.[1] | Low Stability Rapid desulfation occurs, reverting to Fulvestrant.[1] | Steroid sulfates undergo solvolysis in acid, cleaving the O-S bond.[1] |
| Alkaline Hydrolysis (0.1N NaOH, 60°C) | Stable Resistant to base-catalyzed hydrolysis.[1] | Stable Sulfate esters are generally resistant to nucleophilic attack by hydroxide.[1] | Steroid skeleton protects against alkaline cleavage.[1] |
| Oxidative Stress (3% H₂O₂, RT) | Unstable Rapid oxidation of sulfoxide to sulfone (major) or reduction to sulfide.[1] | Unstable Side-chain sulfoxide oxidizes similar to parent.[1] | The pentafluoropentyl-sulfinyl side chain is the oxidation "hotspot" for both.[1] |
| Photolytic Stress (UV/Vis) | Sensitive Photo-degradation of steroid backbone.[1] | Sensitive Similar degradation profile to parent.[1] | Conjugated diene systems in steroids absorb UV, leading to radical formation.[1] |
Degradation Pathways Diagram
The following diagram illustrates the divergent and convergent degradation pathways.
Caption: Primary degradation pathways. Note the reversible nature of the Sulfate back to Parent under acidic stress.
Experimental Protocols (Self-Validating Systems)
Forced Degradation Study Design
To experimentally verify the comparative stability, use the following protocol. This design includes Mass Balance Checks to ensure no degradation products are missed.
Objective: Quantify the rate of desulfation (Sulfate
Reagents & Preparation[1][]
-
Stock Solutions: Prepare 1 mg/mL of Fulvestrant and Fulvestrant 3-Sulfate in Methanol.
-
Stress Media: 0.1 N HCl, 0.1 N NaOH, 3% H₂O₂.
Step-by-Step Protocol
-
Aliquot: Transfer 1.0 mL of Stock Solution into three separate 10 mL volumetric flasks.
-
Stress Induction:
-
Quenching (Critical):
-
Analysis: Inject onto HPLC/LC-MS immediately.
Stability-Indicating LC-MS Method
Because Fulvestrant 3-Sulfate is significantly more polar, standard isocratic methods for Fulvestrant may elute the sulfate in the void volume.[1] A gradient method is mandatory .[1]
| Parameter | Condition |
| Column | C18 (e.g., Acquity BEH C18), 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water (Maintains pH ~2.[1]7) |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 10% B (Retain Sulfate)2-10 min: 10% |
| Detection | MS/MS (ESI): Fulvestrant: Positive Mode [M+H]⁺ ( |
| Flow Rate | 0.4 mL/min |
Method Validation Note: Ensure your method can resolve the Sulfate peak from the Solvent Front. If the Sulfate co-elutes with the void, the "Desulfation" degradation product (Parent) will be detected, but the loss of Sulfate will be inaccurate.
Critical Bioanalytical Implications
For researchers analyzing biological samples (plasma/urine), the stability difference is a major source of potential error.[1]
-
Incurred Sample Instability: If plasma samples containing Fulvestrant 3-Sulfate are subjected to acidic protein precipitation or acidic liquid-liquid extraction (LLE), the sulfate will hydrolyze.[1]
-
Result: This leads to an overestimation of Fulvestrant (Parent) and an underestimation of the Sulfate metabolite .
-
Mitigation: Use neutral pH extraction solvents (e.g., Ethyl Acetate) and avoid acidification of the aqueous phase during processing.[1]
References
-
AstraZeneca Pharmaceuticals LP. (2002).[1] Faslodex (fulvestrant) Injection Prescribing Information. Link
-
Dongala, T., et al. (2019).[1] "A novel UPLC-PDA isocratic method for the quantification fulvestrant in oil-based pre-filled syringe injection matrix formulations." Journal of Analytical Science and Technology. Link
-
Mueller, J. W., et al. (2015).[1][6] "The Regulation of Steroid Action by Sulfation and Desulfation." Endocrine Reviews. Link
-
BOC Sciences. (n.d.).[1] Fulvestrant and Impurities: Chemical Structure and Synthesis.
-
Atila, A., et al. (2016).[1] "Stability Indicating HPLC Method for the Determination of Fulvestrant in Pharmaceutical Formulation." Iranian Journal of Pharmaceutical Research. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
